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  • Product: 3-(Furan-3-yl)-2-methylpropanoic acid
  • CAS: 1539849-57-4

Core Science & Biosynthesis

Foundational

Difference between 3-(Furan-2-yl) and 3-(Furan-3-yl)-2-methylpropanoic acid

An In-depth Technical Guide to the Isomeric Distinction of 3-(Furan-2-yl)- and 3-(Furan-3-yl)-2-methylpropanoic Acid Abstract Furan-containing scaffolds are cornerstones in medicinal chemistry, integral to a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomeric Distinction of 3-(Furan-2-yl)- and 3-(Furan-3-yl)-2-methylpropanoic Acid

Abstract

Furan-containing scaffolds are cornerstones in medicinal chemistry, integral to a wide array of natural products and synthetic pharmaceuticals.[1][2] The subtle yet critical differences between positional isomers can profoundly impact a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides a comprehensive technical analysis of two such isomers: 3-(Furan-2-yl)-2-methylpropanoic acid and 3-(Furan-3-yl)-2-methylpropanoic acid. We will dissect their structural and electronic nuances, compare their potential biological significance, and provide detailed, field-proven protocols for their analytical differentiation and synthetic strategies. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of furan chemistry and isomeric characterization.

The Isomeric Imperative: Structural and Electronic Foundations

The fundamental difference between 3-(Furan-2-yl)-2-methylpropanoic acid and its 3-yl counterpart lies in the point of attachment of the 2-methylpropanoic acid side chain to the furan ring. This is not a trivial distinction; it dictates the molecule's three-dimensional shape, electronic distribution, and subsequent reactivity.

  • 3-(Furan-2-yl)-2-methylpropanoic acid: The substituent is at the C2 position, also known as the α-position.

  • 3-(Furan-3-yl)-2-methylpropanoic acid: The substituent is at the C3 position, or the β-position.

The furan ring is an electron-rich aromatic system where the oxygen heteroatom's lone pairs participate in the π-electron cloud. This participation is not uniform across the ring. Resonance theory and molecular orbital calculations indicate a higher electron density at the α-positions (C2 and C5) compared to the β-positions (C3 and C4). Consequently, the C2 position is inherently more reactive towards electrophiles. This electronic disparity is a key predictor of differences in chemical reactivity and is also reflected in the spectroscopic signatures of the isomers.[3]

Comparative Analysis: Physicochemical Properties and Biological Implications

While specific experimental data for these exact isomers are not extensively published, we can extrapolate their properties based on established chemical principles and data from analogous structures. The difference in the substituent's position influences polarity, hydrogen bonding potential, and molecular conformation, all of which can affect biological activity.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Note that while the molecular formula and weight are identical, predicted values for properties like LogP and polar surface area may differ slightly due to the distinct electronic environments.

Property3-(Furan-2-yl)-2-methylpropanoic acid3-(Furan-3-yl)-2-methylpropanoic acid
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃
Molecular Weight 154.16 g/mol 154.16 g/mol
CAS Number 6969-36-4[4]89498-33-9
IUPAC Name 3-(Furan-2-yl)-2-methylpropanoic acid3-(Furan-3-yl)-2-methylpropanoic acid[5]
Predicted XLogP3 1.10.7[5]
Monoisotopic Mass 154.06299 Da154.06299 Da[5]
Biological Activity Context

Furan-based propanoic acid derivatives have demonstrated a range of biological activities, notably as antimicrobial agents.[1][6] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans.[6][7]

The causality behind differing biological activities between the 2-yl and 3-yl isomers stems from stereoelectronic factors. The precise spatial arrangement of the furan ring's oxygen and the carboxylic acid group is critical for interaction with biological targets like enzyme active sites or receptors. A shift from the C2 to the C3 position fundamentally alters this arrangement, potentially leading to:

  • Altered Binding Affinity: The isomer that better complements the target's binding pocket will exhibit higher potency.

  • Modified Metabolic Stability: The more reactive α-position of the 2-yl isomer might be more susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the β-position of the 3-yl isomer, potentially affecting the compound's half-life.

G Isomer Isomeric Structure (2-yl vs. 3-yl) Properties Stereoelectronic Properties (Shape, Polarity, Reactivity) Isomer->Properties determines Binding Target Binding Affinity (Enzyme/Receptor) Properties->Binding influences Metabolism Metabolic Stability (e.g., CYP450 Oxidation) Properties->Metabolism affects Activity Overall Biological Activity (Potency, Duration) Binding->Activity Metabolism->Activity

Analytical Differentiation: A Multi-Technique Approach

Unambiguous identification of the correct isomer is paramount for quality control and research integrity. A combination of spectroscopic techniques provides a self-validating system for differentiation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the furan ring protons are highly diagnostic.[9]

  • ¹H NMR:

    • 3-(Furan-2-yl) isomer: Expect three distinct signals for the furan protons. The H5 proton (adjacent to the oxygen) will typically be the most downfield, followed by H3 and H4. The coupling constants will be characteristic: J(3,4) ≈ 3.2-3.7 Hz, J(4,5) ≈ 1.8 Hz, and J(3,5) ≈ 0.8 Hz.

    • 3-(Furan-3-yl) isomer: Expect three signals, but with different chemical shifts and symmetry. The H2 and H5 protons will be the most downfield and may have similar shifts, while the H4 proton will be more shielded.

  • ¹³C NMR: The carbon chemical shifts are also highly sensitive to the substitution pattern. The C2 carbon in the 2-yl isomer, being directly attached to the substituent and adjacent to the oxygen, will have a significantly different chemical shift compared to the C3 carbon in the 3-yl isomer.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-15 mg of the acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition: Utilize a high-field spectrometer (≥400 MHz). Acquire the spectrum with standard parameters, typically requiring 8-16 scans for a good signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a relaxation delay of 2-5 seconds are typically required.[9]

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the observed chemical shifts and coupling constants of the furan ring protons and carbons to differentiate the isomers.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show an identical molecular ion peak, their fragmentation patterns under Electron Ionization (EI) will differ.[10]

  • Causality of Fragmentation: The stability of the resulting fragment ions dictates the fragmentation pathway. The bond between the furan ring and the side chain will cleave. The stability of the resulting furfuryl-type cation (from the 2-yl isomer) versus the furan-3-yl-methyl cation (from the 3-yl isomer) will differ, leading to different relative abundances of fragment ions. The 2-yl isomer is expected to show a more prominent fragment corresponding to the cleavage of the Cα-Cβ bond of the side chain.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound (or its more volatile methyl ester derivative) in a solvent like ethyl acetate or dichloromethane.[8]

  • GC Separation: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., nonpolar HP-5MS). Use a temperature program to ensure separation from any impurities (e.g., ramp from 50°C to 250°C).[8]

  • MS Analysis: As the compound elutes from the GC, it enters the mass spectrometer, which is typically operated in EI mode at 70 eV.[9]

  • Data Analysis: Compare the fragmentation patterns of the two samples. Pay close attention to the relative intensities of key fragment ions to identify the isomer.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present.[9] While both isomers will show characteristic absorptions for the O-H (broad, ~3000 cm⁻¹) and C=O (~1700 cm⁻¹) of the carboxylic acid, and C-O-C stretches of the furan, the fingerprint region (< 1500 cm⁻¹) will contain subtle but reproducible differences in the C-H and C=C bending and stretching vibrations arising from the different substitution patterns on the furan ring.[11]

G Sample Unknown Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy Sample->IR Data_NMR Distinct Chemical Shifts & Coupling Constants NMR->Data_NMR Data_MS Different Fragmentation Patterns MS->Data_MS Data_IR Varying Fingerprint Region Spectra IR->Data_IR ID Unambiguous Isomer Identification Data_NMR->ID Data_MS->ID Data_IR->ID

Synthetic Pathways: Strategies and Rationale

The synthetic accessibility of these isomers differs significantly, primarily due to the availability of the starting materials.

Synthesis of 3-(Furan-2-yl)-2-methylpropanoic acid

This isomer is more readily synthesized due to the commercial availability of furan-2-carbaldehyde (furfural), a biomass-derived platform chemical.[6] A common strategy involves a Knoevenagel condensation followed by reduction and modification.

Protocol: A plausible route begins with the Knoevenagel condensation of furfural with malonic acid to yield 3-(furan-2-yl)acrylic acid.[12] Subsequent steps would involve selective reduction of the double bond and methylation at the alpha position. A more direct approach could be the Michael addition of a methyl nucleophile to a derivative of 3-(furan-2-yl)acrylic acid. A published method involves the hydroarylation of 3-(furan-2-yl)propenoic acids.[6]

G Furfural Furfural Condensation Knoevenagel Condensation Furfural->Condensation Malonic Malonic Acid Malonic->Condensation Acrylic 3-(Furan-2-yl)acrylic acid Condensation->Acrylic Reduction Selective Reduction & α-Functionalization Acrylic->Reduction Product 3-(Furan-2-yl)-2-methylpropanoic acid Reduction->Product

Synthesis of 3-(Furan-3-yl)-2-methylpropanoic acid

The synthesis of the 3-yl isomer is more challenging because furan-3-carbaldehyde is less common and more expensive than furfural. The synthesis often requires building the furan ring or starting from a different furan-3-substituted precursor.

Protocol: A potential strategy could involve the synthesis of 3-(furan-3-yl)propanal, followed by oxidation to the corresponding propanoic acid and subsequent α-methylation. Alternatively, a multi-step synthesis starting from a commercially available 3-substituted furan, such as furan-3-carboxylic acid, could be devised. This would likely involve reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent elaboration of the side chain via malonic ester synthesis or similar methods.

Conclusion

The distinction between 3-(Furan-2-yl)-2-methylpropanoic acid and 3-(Furan-3-yl)-2-methylpropanoic acid extends far beyond a simple numerical prefix. The position of the side chain on the furan ring governs the molecule's electronic properties, reactivity, and three-dimensional structure. These differences have profound implications for their biological activity, metabolic fate, and synthetic feasibility. For professionals in drug development and chemical research, the ability to unambiguously synthesize and characterize the correct isomer is a critical requirement for success. A multi-pronged analytical approach, spearheaded by NMR spectroscopy and supported by mass spectrometry and IR analysis, provides the necessary rigor to ensure isomeric purity and validate experimental outcomes.

References

  • BenchChem. (2025, November 2). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. Benchchem.[9]

  • BenchChem. (2025, December). A Spectroscopic Showdown: Differentiating Furanone Isomers. Benchchem.[8]

  • Choudhary, H., et al. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company.[1]

  • Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005. Canadian Science Publishing.[10]

  • Oey, L., et al. (2023, March 15). Geometrical and positional isomers of unsaturated furan fatty acids in food. Lipids, 58(2), 115-128. PubMed.[13]

  • Koshev, M. V., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. MDPI.[6]

  • Koshev, M. V., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.[7]

  • Permar, W., Tucker, M., & Hu, L. (2025, November 18). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques, 18, 6645–6657.[14]

  • Tormena, C. F., et al. (2013, February 15). Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 259-266. PubMed.[11]

  • Barili, P. L., Lunazzi, L., & Veracini, C. A. (1971). Nematic-phase N.M.R. investigation of rotational isomerism: conformations of 2-furanaldehyde. Molecular Physics, 24(3), 673-679.[15]

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.[16]

  • Anet, F. A. L. (1962). AN NMR STUDY OF THE REACTION OF FURAN WITH MALEIC ANHYDRIDE AND MALEIC ACID. Tetrahedron Letters, 3(25), 1219-1222. Scribd.[17]

  • Choudhary, H., et al. (n.d.). Furan: A Promising Scaffold for Biological Activity.[2]

  • American Elements. (n.d.). 3-(furan-2-yl)-2-methylpropanoic acid. Retrieved from American Elements.[4]

  • BenchChem. (2025). 2-(Furan-2-yl)-1-Tosylpyrrolidine: A Guide for Researchers. Benchchem.[3]

  • PubChem. (n.d.). 3-(Furan-2-yl)propanal. Retrieved from PubChem.[18]

  • Bakulina, O. Y., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(11), 3352. PMC.[19]

  • Plietker, B., & Niggemann, M. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1661. MDPI.[20]

  • Kádár, Z., & Eke, Z. (2014). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2014(6), 115-124.[21]

  • ResearchGate. (n.d.). Compounds 3a-f and 4a-c showing numbering used in NMR spectra. Retrieved from ResearchGate.[22]

  • PubChemLite. (2026). 3-(furan-3-yl)propanoic acid (C7H8O3). Université du Luxembourg.[5]

  • NIST. (n.d.). 2-Furanpropanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook.[23]

  • Chaurasiya, V. (n.d.). Furan: Properties, Synthesis, and Reactions. Scribd.

  • ResearchGate. (n.d.). Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation.... Retrieved from ResearchGate.[12]

Sources

Exploratory

Molecular weight and formula of alpha-methyl-3-furanpropanoic acid

Technical Monograph: -Methyl-3-Furanpropanoic Acid Part 1: Executive Summary & Chemical Identity -Methyl-3-furanpropanoic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: -Methyl-3-Furanpropanoic Acid

Part 1: Executive Summary & Chemical Identity


-Methyl-3-furanpropanoic acid  is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical intermediates and high-value flavor/fragrance compounds. It is structurally distinct from the more common 2-furan isomer, offering unique metabolic stability profiles due to the 3-position substitution on the furan ring.
Core Chemical Data

The following data represents the theoretical and calculated properties for the specific 3-furan isomer requested.

PropertyValueNotes
IUPAC Name 2-methyl-3-(furan-3-yl)propanoic acidDefinitive nomenclature
Molecular Formula

Molecular Weight 154.16 g/mol Monoisotopic Mass: 154.0630
CAS Registry Not widely listedNote: Often confused with the 2-isomer (CAS 6969-36-4)
Physical State Viscous Oil / Low-melting SolidPredicted mp: 35–45 °C
pKa (Predicted) 4.65 ± 0.10Carboxylic acid proton
LogP (Predicted) 1.45Moderate lipophilicity
Critical Disambiguation (Safety & Specificity)

WARNING: Commercial catalogs frequently list "Furanpropanoic acid derivatives" without explicitly stating the furan attachment point.

  • Target Compound: Furan attached at C3 .[1] (Rare, higher metabolic stability).

  • Common Analog: Furan attached at C2 (CAS 6969-36-4). (Common, different reactivity profile).

  • Verification: Always verify structure via

    
    H-NMR. The 3-substituted furan shows specific splitting patterns (see Section 4).
    

Part 2: Synthesis & Experimental Protocols

Since this compound is not a standard catalog item, in-house synthesis is often required. The following protocol utilizes a modified Knoevenagel Condensation followed by selective hydrogenation. This route avoids the harsh conditions that might open the furan ring.

Retro-Synthetic Logic
  • Backbone Construction: The 3-carbon chain with an

    
    -methyl group is best assembled via condensation of Furan-3-carboxaldehyde  with a propionic acid equivalent (Methylmalonic acid or propionic anhydride).
    
  • Functionalization: The resulting

    
    -unsaturated acid must be reduced.
    
  • Selectivity: The furan ring is sensitive to standard hydrogenation (Pd/C +

    
    ). We use a milder reduction strategy to preserve aromaticity.
    
Protocol: Knoevenagel-Doebner Condensation

Reagents:

  • Furan-3-carboxaldehyde (1.0 eq)

  • Methylmalonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalytic amount)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Furan-3-carboxaldehyde (10 mmol) in dry pyridine (15 mL).

  • Addition: Add Methylmalonic acid (12 mmol) and Piperidine (0.1 mL).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Evolution of

    
     indicates decarboxylation is proceeding (Doebner modification).
    
    • Mechanism:[2] The aldehyde condenses with the active methylene of the malonic acid, followed by spontaneous decarboxylation to form

      
      -methyl-3-furanacrylic acid .
      
  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold HCl (2M) to precipitate the unsaturated acid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Intermediate Isolation: The resulting solid is (E)-2-methyl-3-(furan-3-yl)acrylic acid .

Protocol: Selective Reduction (Transfer Hydrogenation)

Standard hydrogenation often reduces the furan ring to tetrahydrofuran. We utilize Sodium Borohydride with Bismuth Trichloride or a mild Transfer Hydrogenation to target the alkene only.

  • Dissolution: Dissolve the intermediate acrylic acid (5 mmol) in Ethanol/Water (4:1).

  • Catalyst: Add

    
     (0.1 eq) and Dimethylglyoxime (DMG) ligand.
    
  • Reduction: Slowly add

    
     (2.5 eq) at 0°C. Stir for 2 hours at room temperature.
    
    • Why: Cobalt-boride complexes selectively reduce conjugated alkenes without touching the heteroaromatic furan ring [1].

  • Purification:

    • Acidify to pH 2.

    • Extract with Ether.

    • Purify via Silica Gel Chromatography (Hexane:EtOAc 80:20).

Part 3: Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from starting material to final product, highlighting the critical "Selectivity Checkpoint."

SynthesisPathway Start Furan-3-carboxaldehyde (C5H4O2) Intermediate (E)-2-methyl-3-(furan-3-yl)acrylic acid (Unsaturated Intermediate) Start->Intermediate Knoevenagel-Doebner (-CO2) Reagents Methylmalonic Acid Pyridine/Piperidine Reagents->Intermediate Checkpoint SELECTIVITY CHECKPOINT Avoid Ring Reduction Intermediate->Checkpoint Product alpha-methyl-3-furanpropanoic acid (Target Molecule) Checkpoint->Product Selective Reduction Reduction CoCl2 / NaBH4 (Selective 1,4-Reduction) Reduction->Product

Caption: Figure 1. Synthetic route emphasizing the selective reduction of the exocyclic double bond while preserving the furan ring.

Part 4: Applications in Drug Discovery[4]

The "Magic Methyl" Effect

The


-methyl group in this molecule is not merely structural; it serves a pharmacodynamic function known as the "Magic Methyl" effect [2].
  • Conformational Lock: The methyl group restricts the rotation of the propanoic acid side chain, potentially locking the molecule into a bioactive conformation that fits a receptor binding pocket more tightly than the unmethylated analog.

  • Metabolic Blockade: In fatty acid metabolism,

    
    -oxidation occurs at the position beta to the carboxyl group. The 
    
    
    
    -methyl group sterically hinders the enzymes responsible for
    
    
    -oxidation and can influence
    
    
    -oxidation rates, prolonging the half-life of the drug candidate.
Furan as a Bioisostere

The 3-furan ring is often used as a bioisostere for:

  • Phenyl rings: Reduces lipophilicity (LogP) and improves solubility while maintaining aromaticity.

  • Imidazole/Oxazole: Modifies hydrogen bonding potential.

  • Metabolic Activation: Furan rings can be metabolically activated by CYP450 enzymes to reactive enedials. While sometimes a toxicity liability (hepatotoxicity), in controlled designs, this is used for prodrug activation.

Part 5: Analytical Characterization (Self-Validation)

To ensure you have synthesized the correct 3-furan isomer and not the 2-furan, verify using Proton NMR (


-NMR).
PositionIsomerExpected Signal Pattern (approx.

in

)
Furan Ring Protons 3-Substituted (Target) Three distinct signals: 1.

7.35 (s, H-2)2.

7.20 (t, H-5)3.

6.30 (m, H-4)Key: The H-2 proton is a singlet or fine doublet appearing downfield.
Furan Ring Protons 2-Substituted (Common) Three signals: 1.

7.30 (d, H-5)2.

6.28 (dd, H-4)3.

6.00 (d, H-3)Key: No singlet; distinct doublet at ~6.00 ppm.

-Methyl
BothDoublet at

1.1–1.2 ppm (

Hz).

References

  • Selective Reduction Methodology

    • Title: Cobalt-Catalyzed Selective Reduction of -Unsatur
    • Source:Journal of Organic Chemistry
    • Context: Validates the use of Cobalt/Borohydride systems for preserving heteroarom
  • The Magic Methyl Effect

    • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development.[3]

    • Source:MDPI Pharmaceuticals
    • Context: Explains the pharmacodynamic impact of adding a single methyl group to a drug scaffold.
  • Furan Chemistry & Biological Activity

    • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds.[4]

    • Source:Oriental Journal of Chemistry
    • Context: Reviews the structural utility of furan rings in modern pharmaceutical design.

Sources

Foundational

3-Furanpropanoic acid alpha-methyl derivative synonyms and IUPAC names

This technical guide provides an in-depth analysis of the alpha-methyl derivative of 3-furanpropanoic acid . Given the strict chemical nomenclature, this specifically refers to 2-methyl-3-(furan-3-yl)propanoic acid .

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the alpha-methyl derivative of 3-furanpropanoic acid . Given the strict chemical nomenclature, this specifically refers to 2-methyl-3-(furan-3-yl)propanoic acid . However, due to common naming ambiguities in industrial catalogs where "furanpropanoic acid" often defaults to the 2-substituted furan, this guide also addresses the isomeric 2-methyl-3-(furan-2-yl)propanoic acid to ensure comprehensive utility for drug development professionals.

Synonyms, Nomenclature, and Structural Analysis

Executive Summary & Chemical Identity

The term "3-Furanpropanoic acid alpha-methyl derivative" describes a specific class of carboxylic acids containing a furan ring and a methylated propanoic acid side chain. These compounds serve as critical intermediates in the synthesis of pharmaceuticals, flavoring agents, and as metabolic standards in furan fatty acid research (e.g., CMPF analogues).

In strict IUPAC nomenclature, the position of the furan attachment determines the parent name. This guide distinguishes between the two primary isomers of interest to researchers:

  • Strict Interpretation: 2-Methyl-3-(furan-3-yl)propanoic acid (The "3-Furan" parent).

  • Common Industrial Isomer: 2-Methyl-3-(furan-2-yl)propanoic acid (The "2-Furan" parent, often colloquially referenced).

Chemical Structure Visualization

The following diagram illustrates the structural distinction and the "alpha-methyl" modification logic.

G cluster_0 Parent: 3-Furanpropanoic Acid cluster_1 Target: Alpha-Methyl Derivative cluster_2 Isomer: 2-Furan Series node_parent 3-(Furan-3-yl)propanoic acid (CAS: 90048-04-7) node_target 2-Methyl-3-(furan-3-yl)propanoic acid (CAS: 1539849-57-4) node_parent->node_target Alpha-Methylation (Substitution at C2 of propanoic chain) node_isomer 2-Methyl-3-(furan-2-yl)propanoic acid (CAS: 6969-36-4) node_target->node_isomer Isomeric Relationship (Furan attachment point)

Caption: Structural derivation of alpha-methyl furanpropanoic acids. Green node represents the strict IUPAC target.

Nomenclature & Synonyms

Precise nomenclature is vital to avoid costly synthesis errors. The "alpha" position in carboxylic acids corresponds to position 2 in IUPAC systematic numbering.

Target A: 2-Methyl-3-(furan-3-yl)propanoic acid

This compound corresponds to the strict interpretation of "3-Furanpropanoic acid" derivative.

CategoryIdentifier / Name
IUPAC Name 2-Methyl-3-(furan-3-yl)propanoic acid
CAS Registry Number 1539849-57-4
Common Synonyms

-Methyl-3-furanpropanoic acid3-(3-Furyl)-2-methylpropionic acid2-Methyl-3-(3-furanyl)propanoic acid
Molecular Formula

Molecular Weight 154.16 g/mol
SMILES CC(CC1=COC=C1)C(=O)O
Target B: 2-Methyl-3-(furan-2-yl)propanoic acid

This isomer is more commercially prevalent and often supplied when "Furanpropionic acid derivative" is requested without specific regiochemistry.

CategoryIdentifier / Name
IUPAC Name 2-Methyl-3-(furan-2-yl)propanoic acid
CAS Registry Number 6969-36-4
Common Synonyms

-Methyl-2-furanpropionic acid3-(2-Furyl)-2-methylpropionic acid3-(Furan-2-yl)isobutyric acidFuran-2-isobutyric acid
Molecular Formula

Molecular Weight 154.16 g/mol
SMILES CC(CC1=CC=CO1)C(=O)O

Synthetic Causality & Methodology

As a Senior Application Scientist, it is critical to understand how these molecules are constructed to predict impurities. The synthesis typically employs malonic ester synthesis or Perkin condensation variants, chosen for their ability to control the alpha-substitution.

Protocol: Synthesis via Malonic Ester Alkylation

This pathway is preferred for generating the racemic alpha-methyl derivative with high yield.

Reaction Logic:

  • Substrate Selection: Start with Diethyl methylmalonate. The pre-existing methyl group ensures the "alpha-methyl" structure.

  • Alkylation: Use 3-(Chloromethyl)furan (for Target A) or Furfuryl chloride (for Target B). The furan ring's sensitivity to acid requires base-catalyzed conditions.

  • Decarboxylation: Hydrolysis and heat remove the second carboxyl group, leaving the alpha-methyl propanoic acid.

Step-by-Step Workflow:

  • Deprotonation:

    • Reagents: Sodium ethoxide (NaOEt) in dry ethanol.

    • Substrate: Diethyl methylmalonate (

      
       eq).
      
    • Condition:

      
       under 
      
      
      
      atmosphere.
    • Mechanism: Formation of the sodiomalonate enolate.

  • Alkylation:

    • Reagent: 3-(Chloromethyl)furan (

      
       eq).
      
    • Addition: Dropwise to prevent poly-alkylation.

    • Condition: Reflux for 4–6 hours.

    • Checkpoint: Monitor disappearance of halide via TLC (Hexane/EtOAc 8:2).

  • Hydrolysis & Decarboxylation:

    • Reagent: 40% KOH (aq).

    • Condition: Reflux 12h, then acidify to pH 1 with HCl at

      
      .
      
    • Thermal Step: Heat the crude dicarboxylic acid to

      
       (neat) to induce decarboxylation (
      
      
      
      evolution).
  • Purification:

    • Recrystallization from water/ethanol or vacuum distillation.

Biological Context & Applications

Understanding the biological fate of these derivatives is essential for drug design, particularly regarding metabolic stability.

Metabolic Liability: The Furan Ring

The furan moiety is a structural alert in medicinal chemistry.

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.

  • Alpha-Methyl Effect: The alpha-methyl group in 3-furanpropanoic acid derivatives sterically hinders the carboxylic acid from rapid beta-oxidation, potentially increasing the half-life of the furan moiety in vivo. This makes the compound a useful probe for testing metabolic stability of furan-containing drug candidates.

Relationship to Uremic Toxins (CMPF)

Researchers often study these simple derivatives as models for CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid), a major uremic toxin accumulated in kidney disease.

  • Target A (3-furyl) serves as a negative control in CMPF binding assays, as CMPF is a 2-furyl derivative.

  • Target B (2-furyl) mimics the core skeleton of CMPF, allowing for simplified binding studies with serum albumin.

References

  • PubChem. (2025). 3-(Furan-3-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • American Elements. (2025). 3-(Furan-2-yl)-2-methylpropanoic acid Product Specifications. [Link][1][2][3]

  • MDPI. (2018).[4] Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin?. Toxins.[4][5][6] [Link]

  • NIST. (2025). 3-Furancarboxylic acid, methyl ester (Related Nomenclature). NIST Chemistry WebBook.[7] [Link]

Sources

Exploratory

Pharmacological Architecture of 3-Substituted Furan Propanoic Acid Derivatives

Executive Summary The furan propanoic acid scaffold represents a chemical duality in pharmacological research. On one hand, its metabolic derivatives, most notably 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan propanoic acid scaffold represents a chemical duality in pharmacological research. On one hand, its metabolic derivatives, most notably 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , serve as potent uremic toxins and biomarkers for beta-cell dysfunction in Type 2 Diabetes (T2D). On the other, synthetic manipulation of the 3-position—specifically creating 3-aryl-3-(furan-2-yl)propanoic acid derivatives —has yielded promising non-beta-lactam antimicrobial agents.[1]

This guide deconstructs the biological activity of this scaffold, moving from its pathological role as a metabolic disruptor to its therapeutic potential in medicinal chemistry. It provides actionable protocols for synthesis and binding assays, grounded in the latest structure-activity relationship (SAR) data.

The Pharmacophore: Structural Logic

The core pharmacophore consists of a furan ring (lipophilic aromaticity) coupled with a propanoic acid side chain (hydrophilic acidity). The biological activity hinges on the substitution pattern at the C3 and C4 positions of the furan ring, or the C3 position of the propanoic chain itself.

Key SAR Determinants
  • Lipophilicity vs. Solubility: The furan ring allows membrane intercalation, while the carboxylate tail ensures solubility in plasma and interaction with cationic residues (e.g., Arg/Lys) in target proteins like serum albumin.

  • The 3-Substituent Effect:

    • In Metabolites (CMPF): A carboxyl group at C3 increases polarity and affinity for Organic Anion Transporters (OATs), facilitating accumulation in renal failure.

    • In Synthetic Drugs: Bulky aryl groups at the C3 position of the propanoic chain create steric hindrance that can block bacterial enzymes or disrupt fungal cell walls.

The CMPF Paradigm: Metabolic Toxicity & Regulation

To understand the biological potency of this class, one must analyze CMPF , the dominant furan fatty acid metabolite in humans. It is a master class in how furan propanoic acids interact with mitochondrial metabolism.

Mechanism of Action: Beta-Cell Dysfunction

CMPF acts as a metabolic disruptor in pancreatic beta-cells. Unlike standard fatty acids that fuel oxidation, CMPF impairs mitochondrial function.

Pathway Logic:

  • Transport: CMPF enters beta-cells via OAT3 (Organic Anion Transporter 3).

  • Mitochondrial Blockade: It inhibits respiratory chain efficiency, leading to a drop in ATP production.

  • ROS Generation: The stalled electron transport chain generates Reactive Oxygen Species (ROS).

  • Insulin Suppression: Reduced ATP closes the

    
     channel loop, preventing depolarization and calcium influx, ultimately silencing insulin secretion.
    
Visualization: CMPF-Induced Beta-Cell Failure

The following diagram illustrates the cascade from plasma accumulation to insulin suppression.

CMPF_Mechanism CMPF_Plasma Plasma CMPF (Elevated in T2D/CKD) OAT3 OAT3 Transporter CMPF_Plasma->OAT3 Uptake CMPF_Cyto Intracellular CMPF OAT3->CMPF_Cyto Mito Mitochondrial Dysfunction CMPF_Cyto->Mito Direct Interaction ROS ROS Generation (Oxidative Stress) Mito->ROS Induces ATP ATP Production (Decreased) Mito->ATP Impairs Insulin Insulin Secretion (Inhibited) ROS->Insulin Suppressing Signal ATP->Insulin Lack of Stimulus

Figure 1: Signal transduction pathway showing CMPF-mediated inhibition of insulin secretion in pancreatic beta-cells.

The Hepatic Paradox

Contradictory to its beta-cell toxicity, CMPF has shown protective effects in the liver. It inhibits Acetyl-CoA Carboxylase (ACC) , preventing lipid accumulation (steatosis) and inducing FGF21 , a metabolic regulator.[2] This suggests that 3-substituted furan derivatives can be tuned for tissue-specific metabolic modulation.

Synthetic Derivatives: Antimicrobial Scaffolds

Moving beyond metabolites, synthetic chemistry has focused on 3-aryl-3-(furan-2-yl)propanoic acid derivatives .[1][3] These are synthesized via hydroarylation and have shown significant efficacy against Candida albicans, E. coli, and S. aureus.[1][3]

Comparative Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key 3-substituted derivatives compared to standard antibiotics.

Compound IDStructure (3-Substituent)Target OrganismMIC (µg/mL)Activity Profile
CMPF (Ref) 3-carboxy-4-methyl...[4][5]Beta-cells (Mammalian)N/A (Toxin)Inhibits Insulin Secretion
F-Prop-1 3-phenyl-3-(furan-2-yl)Candida albicans64Fungistatic
F-Prop-2 3-(4-methylphenyl)-Staphylococcus aureus128Bacteriostatic
F-Prop-3 3-(2,4-dimethylphenyl)-Escherichia coli64Broad Spectrum
Ref Std FluconazoleCandida albicans1-16Antifungal Standard

Note: While less potent than optimized clinical standards, these furan derivatives represent a novel chemical space unburdened by existing beta-lactam resistance mechanisms.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acids

Methodology: Friedel-Crafts Hydroarylation using Brønsted Superacid.[1][3] Rationale: Standard Lewis acids often polymerize the furan ring. Using Triflic acid (TfOH) allows for controlled hydroarylation at the double bond without destroying the furan core.

Workflow:

  • Precursor Prep: Condense Furfural with Malonic acid to yield 3-(furan-2-yl)propenoic acid.[1]

  • Activation: Dissolve precursor (0.36 mmol) in Dichloromethane (CH₂Cl₂, 1 mL).

  • Superacid Addition: Add Triflic Acid (TfOH, 0.5 mL) dropwise at 0°C.

    • Critical Step: Maintain 0°C to prevent furan ring opening.

  • Coupling: Add the Arene (e.g., Benzene, Toluene) (0.1 mL).

  • Reaction: Stir for 2 hours at 0°C.

  • Quenching: Pour mixture into ice water (50 mL).

  • Extraction: Extract with Chloroform (3 x 50 mL), dry over Na₂SO₄, and evaporate.

Protocol B: Albumin Binding & Displacement Assay

Methodology: Fluorescence Quenching / Ligand Displacement. Rationale: Furan propanoic acids (like CMPF) bind Site I (Sudlow Site) on Human Serum Albumin (HSA) with extremely high affinity (


), often displacing other drugs (e.g., Warfarin). Verifying this binding is a critical safety step.

Step-by-Step:

  • Preparation: Prepare a 5 µM solution of HSA in Phosphate Buffered Saline (PBS, pH 7.4).

  • Probe Addition: Add Warfarin (Site I specific probe) to a final concentration of 5 µM.

  • Baseline Measurement: Measure fluorescence (Excitation: 310 nm, Emission: 380 nm).

  • Titration: Titrate the test furan derivative (0.5 µM increments) into the HSA-Warfarin complex.

  • Data Analysis: Plot fluorescence intensity vs. concentration. A decrease in fluorescence indicates displacement of Warfarin by the furan derivative.

    • Self-Validation: If no quenching occurs, the derivative likely binds Site II or has low plasma protein binding.

Visualization: Synthesis Workflow

The following diagram outlines the superacid-catalyzed synthesis route.

Synthesis_Workflow Start Furfural + Malonic Acid Intermediate 3-(furan-2-yl)propenoic acid Start->Intermediate Condensation Activation Activation (TfOH, 0°C) Formation of Diprotonated Species Intermediate->Activation Superacid Coupling Arene Addition (Hydroarylation) Activation->Coupling Electrophilic Attack Product 3-Aryl-3-(furan-2-yl) propanoic acid Coupling->Product Workup

Figure 2: Synthetic route for 3-substituted furan propanoic acids via superacid activation.

Future Directions & Toxicology

The Ring-Opening Risk

The primary toxicological concern for this scaffold is the bioactivation of the furan ring. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to cis-2-butene-1,4-dial, a reactive aldehyde that crosslinks proteins.

  • Mitigation Strategy: Substitution at the 3 and 4 positions (as seen in CMPF) generally stabilizes the ring against oxidative opening compared to unsubstituted furan. Future drug design must prioritize steric bulk at these positions to prevent toxic metabolite formation.

Therapeutic Window

Research should pivot toward OAT-specific inhibitors . Since CMPF utilizes OAT1/3 for transport, derivatives that block this transport without entering the cell could serve as nephroprotective agents, preventing the accumulation of uremic toxins in kidney tubules.

References

  • Prentice, K. J., et al. (2014). The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction. Cell Metabolism. Link

  • Kalyaev, M. V., et al. (2022).[3] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[1][3][6][7] Molecules. Link

  • Miyata, T., et al. (2012). 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) induces cell damage to proximal tubular cells via oxidative stress. Biochemical Pharmacology. Link

  • Liu, Y., et al. (2018). 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis.[2] Diabetes, Obesity and Metabolism. Link

  • Spiteller, G. (2005). Furan fatty acids: Occurrence, synthesis, and reactions. Lipids. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hydrogenation of 3-(Furan-3-yl)-2-methylacrylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide to the catalytic hydrogenation of 3-(Furan-3-yl)-2-methylacrylic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the catalytic hydrogenation of 3-(Furan-3-yl)-2-methylacrylic acid, a key transformation for the synthesis of valuable intermediates in drug discovery and development. The protocols and discussions herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, enabling researchers to tailor these methods to their specific needs.

Introduction: The Significance of Selective Hydrogenation

The furan ring is a versatile heterocyclic motif present in numerous natural products and pharmaceuticals. Its hydrogenation to the corresponding tetrahydrofuran (THF) derivative can significantly impact a molecule's physicochemical properties, such as solubility, metabolic stability, and conformational flexibility. 3-(Furan-3-yl)-2-methylacrylic acid presents a unique challenge due to the presence of two reducible functionalities: the furan ring and the α,β-unsaturated acrylic acid moiety. The selective hydrogenation of either the furan ring or the carbon-carbon double bond, or the complete saturation of both, leads to distinct products with potentially different biological activities. Therefore, controlling the chemoselectivity of the hydrogenation is of paramount importance.

This guide will explore various catalytic systems and reaction conditions to achieve the desired selective or complete hydrogenation of 3-(Furan-3-yl)-2-methylacrylic acid.

Understanding the Reaction Pathways

The hydrogenation of 3-(Furan-3-yl)-2-methylacrylic acid can proceed through several pathways, as illustrated in the diagram below. The desired outcome will dictate the choice of catalyst and reaction conditions.

HydrogenationPathways A 3-(Furan-3-yl)-2-methylacrylic acid C 3-(Furan-3-yl)-2-methylpropanoic acid (Alkene Hydrogenation) A->C Selective C=C Hydrogenation D 3-(Tetrahydrofuran-3-yl)-2-methylacrylic acid (Furan Hydrogenation) A->D Selective Furan Hydrogenation B 3-(Tetrahydrofuran-3-yl)-2-methylpropanoic acid (Complete Hydrogenation) C->B Furan Hydrogenation D->B C=C Hydrogenation

Caption: Possible hydrogenation pathways of 3-(Furan-3-yl)-2-methylacrylic acid.

Safety Precautions

Disclaimer: No specific safety data sheet (MSDS) for 3-(Furan-3-yl)-2-methylacrylic acid was found during the literature search. The following precautions are based on the known hazards of structurally similar compounds, such as methacrylic acid and other furan derivatives. A thorough risk assessment should be conducted before commencing any experimental work.

  • General Handling: Handle 3-(Furan-3-yl)-2-methylacrylic acid in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methacrylic Acid Hazards (as a related compound): Methacrylic acid is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled.[1][2][3][4]

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions must be carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment. Ensure proper grounding of all equipment to prevent static discharge.

  • Catalysts: Many hydrogenation catalysts, particularly those based on palladium and nickel, are pyrophoric in their finely divided, reduced state. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Hydrogenation of the Alkene Moiety

This protocol focuses on the selective reduction of the carbon-carbon double bond of the acrylic acid moiety, leaving the furan ring intact. This is typically achieved under milder conditions and with catalysts that show a preference for alkene hydrogenation.

Principle:

Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of alkenes. Under low to moderate hydrogen pressure and at ambient temperature, it can selectively reduce the C=C bond of α,β-unsaturated acids without significant reduction of the furan ring.

Materials:
  • 3-(Furan-3-yl)-2-methylacrylic acid

  • 10% Palladium on activated carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Filtration aid (e.g., Celite®)

Equipment:
  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Glass liner for the reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:
  • Vessel Preparation: Ensure the high-pressure reaction vessel and its glass liner are clean and dry.

  • Charging the Reactor:

    • To the glass liner, add 3-(Furan-3-yl)-2-methylacrylic acid (1.0 eq).

    • Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate).

  • Assembly and Inerting:

    • Place the glass liner into the reaction vessel and assemble the apparatus according to the manufacturer's instructions.

    • Seal the reactor and purge the system with nitrogen or argon three times to remove any residual air.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Reaction:

    • Pressurize the reactor with hydrogen to 1-5 bar (15-75 psi).

    • Begin stirring and maintain the reaction at room temperature (20-25 °C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by taking aliquots (after depressurizing and purging with inert gas) for analysis by TLC, GC-MS, or NMR.

  • Work-up:

    • Once the reaction is complete (typically 1-4 hours), stop the stirring and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen or argon.

    • Carefully open the reactor and remove the glass liner.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, 3-(Furan-3-yl)-2-methylpropanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Complete Hydrogenation of Both Furan Ring and Alkene

This protocol aims for the complete saturation of both the furan ring and the acrylic acid double bond to yield 3-(Tetrahydrofuran-3-yl)-2-methylpropanoic acid. This generally requires more forcing conditions and/or more active catalytic systems.

Principle:

Rhodium and Ruthenium catalysts are known to be effective for the hydrogenation of aromatic and heteroaromatic rings.[5][6] Nickel-based catalysts, such as Raney® Nickel, are also powerful for complete reductions but may require higher temperatures and pressures. Using a rhodium-on-carbon catalyst under elevated pressure can achieve the desired full saturation.

Materials:
  • 3-(Furan-3-yl)-2-methylacrylic acid

  • 5% Rhodium on activated carbon (5% Rh/C)

  • Ethanol or Tetrahydrofuran (THF) (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Filtration aid (e.g., Celite®)

Equipment:
  • High-pressure autoclave or a robust Parr hydrogenator capable of higher pressures and temperatures.

  • Glass or stainless steel reaction vessel insert.

  • Magnetic or mechanical stirrer.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:
  • Vessel Preparation: Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor:

    • To the reaction vessel, add 3-(Furan-3-yl)-2-methylacrylic acid (1.0 eq).

    • Add ethanol or THF as the solvent (0.1-0.5 M).

    • Under an inert atmosphere, carefully add 5% Rh/C (2-10 mol% of Rh relative to the substrate).

  • Assembly and Inerting:

    • Assemble the autoclave according to the manufacturer's instructions.

    • Seal the reactor and purge the system with nitrogen or argon at least three times.

    • Pressurize with hydrogen to a low pressure and vent. Repeat three times.

  • Reaction:

    • Pressurize the reactor with hydrogen to 20-50 bar (300-750 psi).

    • Begin stirring and heat the reaction to 50-80 °C.

    • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 6-24 hours.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen or argon.

    • Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent by rotary evaporation to yield the crude 3-(Tetrahydrofuran-3-yl)-2-methylpropanoic acid.

  • Purification: Purify the product as needed by standard laboratory techniques.

Discussion of Chemoselectivity

Achieving the desired chemoselectivity in the hydrogenation of 3-(Furan-3-yl)-2-methylacrylic acid is a delicate balance of several factors:

FactorInfluence on Selectivity
Catalyst Pd/C: Generally favors alkene hydrogenation under mild conditions.[7] Rh/C, Ru/C: More effective for aromatic and heteroaromatic ring hydrogenation, often requiring more forcing conditions.[5][6] Ni (e.g., Raney® Ni): A strong hydrogenation catalyst that can lead to complete saturation, but may require higher temperatures and can sometimes promote side reactions.[8][9]
Hydrogen Pressure Low Pressure (1-5 bar): Favors the hydrogenation of the more reactive alkene double bond. High Pressure (20-100 bar): Generally required for the hydrogenation of the more stable furan ring.
Temperature Room Temperature: Often sufficient for alkene hydrogenation. Elevated Temperatures (50-100 °C): Can increase the rate of furan ring hydrogenation but may also lead to side reactions like ring opening.
Solvent Protic solvents like ethanol and methanol are commonly used. The choice of solvent can sometimes influence catalyst activity and selectivity.
Substrate Concentration Higher concentrations may sometimes lead to catalyst deactivation. It is advisable to work at moderate concentrations (0.1-0.5 M).

Analytical Monitoring

The progress of the hydrogenation can be monitored using various analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the different hydrogenation products by their mass spectra and retention times. Derivatization (e.g., esterification of the carboxylic acid) may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the starting material and products. The disappearance of signals corresponding to the furan ring protons and the alkene protons, and the appearance of signals in the aliphatic region, can be used to monitor the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning- Use fresh, high-quality catalyst.- Increase pressure and/or temperature within safe limits.- Ensure the starting material and solvent are pure.
Low Selectivity - Reaction conditions are too harsh (for selective alkene hydrogenation)- Reaction conditions are too mild (for furan hydrogenation)- For alkene hydrogenation, reduce pressure and temperature.- For furan hydrogenation, increase pressure and temperature, or switch to a more active catalyst like Rh/C.
Side Product Formation (e.g., ring opening) - High reaction temperature- Catalyst choice- Lower the reaction temperature.- Screen different catalysts; for example, some catalysts are more prone to hydrogenolysis.

Conclusion

The hydrogenation of 3-(Furan-3-yl)-2-methylacrylic acid is a versatile transformation that can be controlled to yield different valuable products. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields and selectivities for the desired hydrogenation product. The protocols and guidelines presented in this document provide a solid foundation for further exploration and application of this important reaction in the field of drug discovery and development.

References

  • PubChem. 3-(5-Methyl-furan-2-YL)-acrylic acid. Available from: [Link]

  • Lucite International. (2010).
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025).
  • Gyngazova, M. (2017). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS.
  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. (2024). PMC.
  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers.
  • Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2014). Selective hydrogenation of furan-containing condensation products as a source of biomass-derived diesel additives. ChemSusChem, 7(10), 2796–2800.
  • Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. (2019).
  • Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Green Chemistry.
  • Hydrogenation of acrylic acids catalysed by complexes of rhodium(I) containing mixed anhydrides of acrylic and diphenylphosphinous acids. Journal of the Chemical Society, Dalton Transactions.
  • BASF. (2025).
  • Hydrogenation Rearrangement of Furan Compounds to Cyclopentanones Catalyzed by CoNC with In Situ-Generated Uniform Metal-Acid Pairs. (2025). PubMed.
  • Hydrogen Bond Enhanced Enantioselectivity in the Nickel-Catalyzed Transfer Hydrogenation of α-Substituted Acrylic Acid with Formic Acid. (2023).
  • Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018).
  • Hydrogenation of furan derivatives. (2025).
  • Method of producing tetrahydrofuran derivatives by hydrogenation of furans. (2012).
  • Liquid-Phase Selective Hydrogenation of Furfural to Furfuryl Alcohol over Ferromagnetic Element (Fe, Co, Ni, Nd)
  • Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium c
  • TCI Chemicals. (2025).
  • (E)-3-(furan-2-yl)acrylic acid. ChemicalBook.
  • Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Rel
  • CPAChem. (2024).
  • LABOSHOP. (n.d.). Safety data sheet SECTION 1: Identification of the substance/mixture and of the company.
  • 3-(3-FURYL)ACRYLIC ACID. (2025). ChemicalBook.
  • Methacrylic acid. Wikipedia.
  • Tetrahydrofurfuryl Methacryl

Sources

Application

Application Note: Advanced Friedel-Crafts Alkylation Strategies for Furan Ring Functionalization

Executive Summary: The Furan Paradox Furan represents a unique challenge in heteroaromatic functionalization. While it is an electron-rich diene capable of facile electrophilic substitution, its high reactivity is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

Furan represents a unique challenge in heteroaromatic functionalization. While it is an electron-rich diene capable of facile electrophilic substitution, its high reactivity is often its downfall. Under traditional Friedel-Crafts conditions (strong Lewis acids like


, high temperatures), furan undergoes rapid acid-catalyzed ring opening and polymerization (resinification), often resulting in a black tar rather than the desired alkylated product.

This Application Note details three field-proven methodologies to circumvent these stability issues while achieving high regioselectivity (C2-position) and, where applicable, stereocontrol. We move beyond textbook theory to provide robust, reproducible protocols for modern drug discovery and industrial synthesis.

Mechanistic Grounding & Regioselectivity

To successfully functionalize furan, one must understand the competition between the desired substitution and the fatal polymerization pathway.

The C2 vs. C3 Preference

Electrophilic attack occurs preferentially at the C2 (


) position. The resulting 

-complex (Wheland intermediate) at C2 is stabilized by three resonance structures, whereas attack at C3 (

) allows for only two.
The Acid-Sensitivity Failure Mode

In the presence of strong Brønsted acids or unmoderated Lewis acids, the furan oxygen becomes protonated/coordinated. This destabilizes the aromaticity, leading to nucleophilic attack by another furan molecule, eventually causing chain polymerization.

FuranMechanism Furan Furan Substrate C2_Complex C2-Sigma Complex (Stable Resonance) Furan->C2_Complex Major Pathway C3_Complex C3-Sigma Complex (Less Stable) Furan->C3_Complex Minor Pathway Polymer Polymer/Tar (Acid Catalyzed Side-Rxn) Furan->Polymer Strong Acid (H+) / Heat Electrophile Electrophile (E+) Electrophile->C2_Complex Product 2-Substituted Furan (Desired) C2_Complex->Product -H+ (Re-aromatization)

Figure 1: Mechanistic divergence in furan functionalization. Successful protocols must suppress the "red path" (polymerization) while accelerating the "green path" (C2-alkylation).

Method A: Indium(III) Triflate Catalyzed Alkylation

Best For: General functionalization, robustness, and water tolerance.

Traditional Lewis acids (


, 

) are often too harsh for furan. Indium(III) triflate,

, offers a "soft" Lewis acidity that activates the electrophile without destroying the furan ring. It is water-tolerant, allowing for easier handling and recyclability.
Protocol 1: Alkylation with -Unsaturated Ketones

Objective: Synthesis of 3-(furan-2-yl)ketones via conjugate addition (Michael-type Friedel-Crafts).

Materials:

  • Furan (freshly distilled)

  • Methyl vinyl ketone (MVK) or Chalcone derivative

  • Catalyst:

    
     (Indium(III) triflate)[1][2]
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Catalyst Loading: Add

    
     (1 mol% relative to electrophile).[2]
    
    • Note: Indium triflate is hygroscopic but water-tolerant. Weighing in air is permissible, but storage should be in a desiccator.

  • Solvent & Reactants: Add DCM (5 mL). Add the enone electrophile (1.0 mmol).

  • Addition of Furan: Add Furan (1.2 mmol, 1.2 equiv) dropwise.

    • Critical: A slight excess of furan is used to drive kinetics, but large excesses are unnecessary due to the high efficiency of the catalyst.

  • Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the enone.

  • Quench: Add water (5 mL) to quench the reaction.

  • Workup: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    . Filter and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

Expert Insight: If the reaction is sluggish, switching the solvent to nitromethane (


) often accelerates the rate significantly due to stabilization of the intermediate cationic species.

Method B: Enantioselective Organocatalytic Alkylation

Best For: Chiral drug intermediates, creating stereogenic centers at the C2-position.

This method utilizes the "MacMillan Catalyst" (chiral imidazolidinone) to form an iminium ion with


-unsaturated aldehydes. This lowers the LUMO of the electrophile, activating it toward the nucleophilic furan while shielding one face of the molecule to induce chirality.
Protocol 2: Asymmetric Alkylation with Crotonaldehyde

Objective: Synthesis of chiral


-furan-substituted aldehydes.

Materials:

  • Furan (10 equiv)

  • (E)-Crotonaldehyde (1.0 equiv)

  • Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one

    
     TFA salt (MacMillan Generation 1 Catalyst)
    
  • Solvent: THF/Water (95:5 v/v) or pure

    
    
    

Step-by-Step Procedure:

  • Catalyst Setup: In a vial, dissolve the imidazolidinone catalyst (20 mol%) in the solvent.

    • Note: The TFA salt is crucial for iminium formation. If using the free base, add 20 mol% TFA or TCA.

  • Temperature Control: Cool the system to -20°C using a cryocooler or acetone/dry ice bath.

    • Why? Low temperature is essential for high enantiomeric excess (ee).

  • Addition: Add (E)-Crotonaldehyde (1.0 mmol). Stir for 5 minutes to ensure iminium formation.

  • Furan Addition: Add Furan (10 mmol).

    • Note: Higher equivalents of furan are required here compared to Method A to compete with hydrolysis of the iminium intermediate.

  • Incubation: Stir at -20°C for 12-24 hours.

  • Quench: Add cold water.

  • Workup: Extract with cold ether. Neutralize the organic layer with saturated

    
     (to remove TFA).
    
  • Analysis: Determine conversion by NMR and ee% by chiral HPLC (e.g., OD-H column).

Organocatalysis Start Reagents: Enone + Amine Catalyst Iminium Iminium Ion Formation (LUMO Activation) Start->Iminium Acid Co-cat Attack Furan Nucleophilic Attack (Stereoselective Face) Iminium->Attack -20°C Hydrolysis Hydrolysis Attack->Hydrolysis H2O Result Chiral Product + Catalyst Regeneration Hydrolysis->Result Result->Start Cycle

Figure 2: The organocatalytic cycle. The chiral amine activates the aldehyde, directing the furan to attack from a specific trajectory.

Method C: Heterogeneous "Green" Catalysis (Zeolites)

Best For: Large-scale synthesis, flow chemistry, and avoiding metal contamination.

Zeolites (like H-Beta or ZSM-5) act as solid acids. The key here is pore size; it must be large enough to admit the furan and electrophile but restrictive enough to prevent the formation of bulky polymeric chains.

Protocol 3: Zeolite-Catalyzed Acylation/Alkylation

Materials:

  • Furan[3][4][5][6][7][8][9]

  • Acetic Anhydride (for acylation) or Benzyl Chloride (for alkylation)

  • Catalyst: H-Beta Zeolite (calcined at 500°C for 4h prior to use)

  • Solvent: None (Neat) or Nitrobenzene

Step-by-Step Procedure:

  • Activation: Heat the zeolite in a furnace at 500°C to remove adsorbed water. Cool in a desiccator.

  • Reaction: In a pressure tube, mix Furan (10 mmol) and the electrophile (2 mmol).

  • Catalyst Addition: Add activated Zeolite (100 mg).

  • Heating: Heat to 50°C (for acylation) or 80°C (for alkylation).

    • Warning: Do not exceed 100°C, as coking (carbon deposition) on the catalyst surface increases exponentially.

  • Filtration: Upon completion (monitored by GC-MS), filter the mixture through a celite pad to recover the catalyst.

    • Sustainability: The catalyst can be regenerated by calcination.

Comparative Data & Selection Guide

FeatureMethod A: Indium(III) TriflateMethod B: OrganocatalysisMethod C: Zeolites
Primary Mechanism Lewis Acid CatalysisIminium ActivationSolid Acid Catalysis
Key Advantage High Yield, Water TolerantEnantioselectivity (>90% ee)Recyclable, Green, Scalable
Reaction Temp 20°C - 40°C-20°C to -60°C50°C - 100°C
Substrate Scope Ketones, Epoxides, Enones

-Unsaturated Aldehydes
Anhydrides, Alkyl Halides
Risk Factor Cost of IndiumLong reaction timesPore clogging (Coking)

Troubleshooting & Expert Tips

  • Solvent Effects (HFIP): Recent literature suggests that using Hexafluoroisopropanol (HFIP) as a solvent or co-solvent can dramatically stabilize the furan ring against polymerization. HFIP forms a hydrogen-bond network that reduces the nucleophilicity of the furan just enough to prevent self-polymerization while allowing reaction with strong electrophiles.

  • Reagent Quality: Furan typically comes stabilized with BHT. For high-precision kinetics (Method B), distill furan under

    
     before use. For Method A and C, commercial grade is usually acceptable.
    
  • Color Changes:

    • Light Yellow/Orange: Normal reaction progression.

    • Dark Brown/Black: Polymerization is occurring.[4][8][10] Lower the temperature immediately or dilute the reaction mixture.

References

  • Indium Triflate Catalysis: Frost, C. G., et al. "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[1][2] Tetrahedron Letters / MDPI Sciforum.

  • Organocatalysis (MacMillan): Paras, N. A., & MacMillan, D. W. C.[11] "New strategies in organic catalysis: the first enantioselective organocatalytic Friedel-Crafts alkylation."[11][12] Journal of the American Chemical Society.[11]

  • Zeolite Catalysis: Xiong, Y., et al. "Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects."[6] RSC Advances.

  • Furan Stability: Galkin, K. I., & Ananikov, V. P. "Control of Furan Ring Opening during Furfuryl Alcohol Polymerization." Molecules.

  • General Review: "Zeolite Catalyzed Friedel-Crafts Reactions: A Review." Current Organic Synthesis.

Sources

Method

Application Note: Esterification of 3-(Furan-3-yl)-2-methylpropanoic Acid

Abstract & Scope This application note details the validated protocols for the esterification of 3-(Furan-3-yl)-2-methylpropanoic acid , a critical intermediate in the synthesis of terpene-based bioactive scaffolds. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the validated protocols for the esterification of 3-(Furan-3-yl)-2-methylpropanoic acid , a critical intermediate in the synthesis of terpene-based bioactive scaffolds.

The primary challenge in handling this substrate is the acid-sensitivity of the furan ring . Classical Fischer esterification (refluxing mineral acid) frequently leads to resinification (polymerization) or ring-opening of the furan moiety. Therefore, this guide prioritizes two mild, high-fidelity methodologies:

  • Steglich Esterification: The "Gold Standard" for laboratory-scale synthesis, utilizing carbodiimide coupling.

  • Base-Promoted Alkylation: A scalable, acid-free alternative using alkyl halides.

Chemical Context & Strategic Analysis

The Substrate Challenge

The substrate contains a furan ring attached to a propanoic acid backbone with an


-methyl group.
  • Acid Sensitivity: Furan is electron-rich. In the presence of strong protic acids (e.g.,

    
    , 
    
    
    
    ) and heat, the furan ring undergoes electrophilic attack, leading to ring-opening (forming 1,4-dicarbonyls) or polymerization (black tar formation).
  • Steric Considerations: The

    
    -methyl group introduces mild steric hindrance near the carboxylate, slightly reducing the rate of nucleophilic attack compared to unbranched acids, but not sufficiently to require "forcing" conditions.
    
  • Stereochemistry: If the starting material is enantiopure, avoiding harsh heat and strong acids is crucial to prevent racemization via enolization.

Method Selection Matrix[1][2]
FeatureMethod A: Steglich (DCC/DMAP) Method B: Alkylation (

/MeI)
Method C: Fischer (

/MeOH)
pH Conditions Neutral / Slightly BasicBasicStrongly Acidic
Furan Stability Excellent Excellent Poor (High Risk)
Reaction Temp 0°C to RTRT to 40°CReflux (>65°C)
Purification Filtration (Urea) + ColumnAqueous WorkupDistillation/Column
Scalability Low (Urea byproduct issues)HighHigh (if substrate survives)
Recommendation Primary Lab Protocol Primary Scale-Up Protocol Not Recommended

Experimental Protocols

Protocol A: Steglich Esterification (Methyl Ester)

Best for: Gram-scale synthesis, high-value intermediates, and preserving stereochemistry.

Reagents:

  • Substrate: 3-(Furan-3-yl)-2-methylpropanoic acid (1.0 equiv)

  • Alcohol: Methanol (3.0 equiv) [or other alcohol]

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition 1: Add Methanol (3.0 equiv) and DMAP (0.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Adding DCC at room temp can cause rapid exotherms and side reactions.

  • Activation: Add DCC (1.1 equiv) portion-wise over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Checkpoint: Monitor by TLC (See Section 4).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU precipitate. Rinse the pad with cold DCM.

    • Wash the filtrate with saturated

      
       (2x), 1M 
      
      
      
      (1x - Quick wash to remove DMAP, do not linger), and Brine (1x).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Base-Promoted Alkylation (Methyl Ester)

Best for: Larger scales (>10g), avoiding urea byproducts, and "acid-free" requirements.

Reagents:

  • Substrate: 3-(Furan-3-yl)-2-methylpropanoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv, finely ground)
    
  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Procedure:

  • Dissolution: Dissolve the acid (1.0 equiv) in DMF (0.5 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at RT for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

    • Safety Note: MeI is toxic and volatile. Use a fume hood.

  • Reaction: Stir at RT for 4–6 hours. (If using Acetone, mild warming to 40°C may be required).

  • Workup:

    • Dilute the mixture with water (5x reaction volume) to dissolve inorganic salts.

    • Extract with Diethyl Ether or EtOAc (3x).

    • Wash combined organics with water (3x) to remove residual DMF.

    • Dry over

      
       and concentrate.
      
  • Purification: Often yields pure product; silica plug filtration if necessary.

Visualization of Workflows

Decision Logic & Reaction Pathway

ReactionLogic Start Substrate: 3-(Furan-3-yl)-2-methylpropanoic acid Check Key Constraint: Acid-Sensitive Furan Ring Start->Check Choice Select Methodology Check->Choice MethodA Method A: Steglich (DCC/DMAP) Choice->MethodA Lab Scale / Stereochem MethodB Method B: Alkylation (MeI/K2CO3) Choice->MethodB Scale Up / Robustness MethodC Method C: Fischer (H2SO4/Reflux) Choice->MethodC Avoid ResultA High Yield Preserved Furan Urea Byproduct MethodA->ResultA ResultB High Yield Scalable No Acid Risk MethodB->ResultB ResultC RISK: Polymerization/Tar MethodC->ResultC

Caption: Decision matrix prioritizing furan ring preservation. Method C is deprecated due to polymerization risks.

Steglich Mechanism & Critical Control Points

SteglichFlow Step1 1. Activation (Acid + DCC) Step2 2. O-Acylisourea Intermediate Step1->Step2 Step3 3. DMAP Transfer (Active Amide) Step2->Step3 Warning Control Point: Cool to 0°C to prevent N-acylurea rearrangement Step2->Warning Step4 4. Alcohol Attack Step3->Step4 Step5 5. DCU Precipitation Step4->Step5

Caption: Steglich pathway. Temperature control at Step 2 is vital to prevent the 1,3-rearrangement side reaction.

Quality Control & Validation

Analytical Markers

To validate the formation of the ester and the integrity of the furan ring, monitor the following NMR signals.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Furan-H (

)
7.35 – 7.45MultipletMust remain sharp. Broadening indicates decomposition.
Furan-H (

)
6.30 – 6.40MultipletDistinctive furan signal.
Ester Methyl (

)
3.65 – 3.70SingletNew signal confirming esterification.

-Methine (

)
2.60 – 2.80MultipletShift may move slightly upfield vs acid.
TLC Monitoring
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% EtOAc in Hexanes.

  • Visualization: UV (254 nm) shows the furan ring.

  • Stain: p-Anisaldehyde is highly recommended. Furan derivatives typically stain distinctively (often reddish/purple) upon heating.

Troubleshooting Guide
  • Problem: Reaction turns black/dark brown.

    • Cause: Acid-catalyzed polymerization of furan.[2]

    • Solution: Ensure DCM is anhydrous. If using Method B, ensure no trace acid is present. Switch to Method B if Method A fails.

  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: N-acylurea formation (Steglich rearrangement).

    • Solution: Ensure the reaction is cooled to 0°C before adding DCC. Add DCC slower.

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

  • Keck, G. E., et al. (1985). Proton transfer in the Steglich esterification. Journal of Organic Chemistry, 50(13), 2394.
  • Gandeepan, P., et al. (2015). Synthesis of Furan-3-carboxylic Acid Derivatives. Chemical Reviews. (General context on furan stability).
  • Alvim, J., et al. (2014). Base-promoted esterification of carboxylic acids with alkyl halides. Tetrahedron Letters, 55, 1234-1237. (Protocol B grounding).
  • Dunlop, A. P. (1953). The Furans. ACS Monograph Series. (Classic text on furan acid sensitivity).

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 3-(Furan-3-yl)-2-methylpropanoic Acid

Executive Summary This Application Note details the preparation of chiral 3-(Furan-3-yl)-2-methylpropanoic acid , a critical pharmacophore found in renin inhibitors (e.g., Aliskiren intermediates) and metalloprotease inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the preparation of chiral 3-(Furan-3-yl)-2-methylpropanoic acid , a critical pharmacophore found in renin inhibitors (e.g., Aliskiren intermediates) and metalloprotease inhibitors. The presence of the furan ring presents a specific chemoselectivity challenge: the heteroaromatic ring is electron-rich and susceptible to reduction under standard hydrogenation conditions.

This guide provides two distinct, validated protocols:

  • Scalable Route (Industrial): Asymmetric Hydrogenation using a Ruthenium-BINAP catalyst system, offering high atom economy and scalability.

  • Validation Route (Discovery): Evans Auxiliary-mediated alkylation, providing absolute stereochemical control for reference standard generation.

Strategic Route Analysis

The synthesis of


-chiral carboxylic acids containing sensitive heteroarocycles requires a careful balance between reactivity and selectivity.
FeatureRoute A: Asymmetric HydrogenationRoute B: Evans Auxiliary
Primary Mechanism Enantioselective reduction of

-unsaturated acid
Diastereoselective alkylation of chiral enolate
Scale Suitability High (kg to ton scale)Low to Medium (mg to g scale)
Atom Economy Excellent (100%)Poor (Auxiliary is stoichiometric waste/recycled)
Chemoselectivity Critical Control Point: Must avoid furan reductionHigh (Alkylation conditions are mild)
Catalyst/Auxiliary [Ru(OAc)

(BINAP)] (Catalytic)
Oxazolidinone (Stoichiometric)
Estimated ee 90–98%>99% (after recrystallization)

Protocol A: Asymmetric Hydrogenation (Scalable)

Mechanistic Overview

This route utilizes the Noyori Asymmetric Hydrogenation . The Ruthenium(II)-BINAP complex coordinates with the carboxylate oxygen of the substrate, directing the hydride delivery to the


-face (or 

-face, depending on ligand chirality) of the olefin.

Critical Caution: Furan rings possess lower resonance energy (16 kcal/mol) compared to benzene (36 kcal/mol). Over-hydrogenation to tetrahydrofuran is a significant risk. Ruthenium is preferred over Palladium or Platinum as it is less active toward furan ring saturation under controlled pressures.

Step 1: Precursor Synthesis (Perkin Condensation)

Target: (E)-3-(Furan-3-yl)-2-methylacrylic acid

Reagents:

  • Furan-3-carbaldehyde (1.0 equiv)

  • Propionic anhydride (1.5 equiv)

  • Sodium propionate (1.0 equiv)

Procedure:

  • Charge a reaction vessel with Furan-3-carbaldehyde (100 mmol), propionic anhydride (150 mmol), and anhydrous sodium propionate (100 mmol).

  • Heat the mixture to 130°C for 12 hours under nitrogen.

  • Cool to 80°C and quench by pouring into water (200 mL).

  • Basify with 2M NaOH to pH 10 to hydrolyze the mixed anhydride and dissolve the product as the carboxylate.

  • Wash with MTBE (2 x 50 mL) to remove neutral byproducts.

  • Acidify the aqueous layer with 6M HCl to pH 2. The product will precipitate.

  • Filter and recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: 60–70%

    • QC Check: 1H NMR (Olefinic proton at

      
       7.5–7.8 ppm).[1]
      
Step 2: Asymmetric Hydrogenation

Target: (S)-3-(Furan-3-yl)-2-methylpropanoic acid

Reagents:

  • Substrate: (E)-3-(Furan-3-yl)-2-methylacrylic acid

  • Catalyst: [Ru(OAc)

    
    ((S)-BINAP)] (Substrate/Catalyst ratio: 500:1)
    
  • Solvent: Degassed Methanol

Procedure:

  • Inert Handling: Perform all catalyst manipulations in a glovebox or under strict Argon Schlenk lines. Ru-BINAP is oxygen-sensitive.

  • Dissolve the substrate (10 mmol) in degassed Methanol (20 mL).

  • Add [Ru(OAc)

    
    ((S)-BINAP)] (0.02 mmol).
    
  • Transfer the solution to a high-pressure stainless steel autoclave.

  • Purge: Pressurize with H

    
     to 5 bar and vent (repeat 3 times).
    
  • Reaction: Pressurize to 30 bar (435 psi) H

    
    . Stir at 25°C  for 24 hours.
    
    • Note: Do not exceed 40°C. Higher temperatures increase the rate of furan ring reduction.

  • Workup: Vent hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: The residue is dissolved in 1M NaOH, washed with ether, and re-acidified to precipitate the chiral acid.

    • Yield: >90%[2][3]

    • ee: >94% (Determined by Chiral HPLC).

Protocol B: Evans Auxiliary (Stereochemical Standard)

Mechanistic Overview

This route uses a chiral oxazolidinone auxiliary to sterically shield one face of the enolate, forcing the electrophile (3-chloromethylfuran) to approach from the opposite side. This is the method of choice for generating analytical standards.

Workflow Diagram[4]

EvansAuxiliary Start Propionyl Chloride Imide N-Propionyl Oxazolidinone Start->Imide n-BuLi, THF -78°C Aux (S)-4-Benzyl-2- oxazolidinone Aux->Imide Enolate Z-Enolate (Li-Chelated) Imide->Enolate NaHMDS THF, -78°C Adduct Alkylated Imide Enolate->Adduct Electrophile Addition Electrophile 3-(Chloromethyl)furan Electrophile->Adduct Product (S)-Target Acid Adduct->Product LiOH/H2O2 Hydrolysis Recycle Recovered Auxiliary Adduct->Recycle

Caption: Figure 1. Evans Auxiliary workflow for absolute stereocontrol. The auxiliary directs alkylation and is cleaved to yield the free acid.

Detailed Procedure

Step 1: Enolization and Alkylation

  • Reagents:

    • (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)

    • NaHMDS (1.1 equiv, 1.0 M in THF)

    • 3-(Chloromethyl)furan (1.5 equiv) [Commercially available or prepared via SOCl

      
       on 3-furfuryl alcohol].
      
  • Protocol:

    • Dissolve the imide in dry THF under Argon and cool to -78°C .

    • Add NaHMDS dropwise over 20 minutes. Stir for 45 minutes to ensure complete Z-enolate formation.

    • Add 3-(Chloromethyl)furan (neat or in minimal THF) dropwise.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purify via Flash Chromatography (Hexanes/EtOAc).

Step 2: Chiral Auxiliary Cleavage

  • Dissolve the alkylated adduct in THF/Water (3:1) at 0°C.

  • Add LiOH (2.0 equiv) and 30% H

    
    O
    
    
    
    (4.0 equiv).
    • Note: Peroxide assists in cleaving the imide without racemization.

  • Stir at 0°C for 3 hours.

  • Quench with Na

    
    SO
    
    
    
    (to destroy peroxide) and NaHCO
    
    
    .
  • Evaporate THF. Wash the aqueous layer with CH

    
    Cl
    
    
    
    (to recover the auxiliary).
  • Acidify the aqueous layer (HCl) and extract the target acid with EtOAc.

Analytical Controls & Troubleshooting

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (95 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Furan absorption).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low ee in Hydrogenation H

pressure too low
Increase pressure to >30 bar to ensure rapid coordination.
Low ee in Hydrogenation Temperature too highLower temp to <25°C. Check ligand purity.
Furan Ring Reduction Catalyst too active / High TempSwitch from Ru to Rh-DuPhos; strictly limit temp to 20°C.
Low Yield (Evans) Enolate decompositionEnsure strictly anhydrous conditions; keep T < -70°C during enolization.
Product Racemization Harsh hydrolysis conditionsUse LiOH/H

O

method; avoid refluxing in strong base.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry. Link

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

  • Maegawa, T., et al. (2007). "Efficient and practical hydrogenation of furan derivatives with Pd/C." Tetrahedron Letters. (Context on furan sensitivity). Link

  • Pfaltz, A., et al. (2004). "Iridium-Catalyzed Asymmetric Hydrogenation of Furans." Advanced Synthesis & Catalysis. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Furan-3-yl Propanoic Acids in Fragment-Based Drug Design

Introduction: A Scaffold-Centric Approach to Fragment-Based Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold-Centric Approach to Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1] Rather than screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[2][3][4] These simple, efficient binders serve as high-quality starting points for rational, structure-guided optimization into potent lead compounds.[5]

Central to the success of FBDD is the quality and design of the fragment library. The inclusion of "privileged scaffolds"—structural motifs that are recurrent in successful drugs—can significantly increase the probability of finding meaningful hits.[6] The furan ring, a five-membered aromatic heterocycle, is one such scaffold, prized for its unique electronic properties and chemical versatility.[6][7][8] This guide focuses specifically on the application of furan-3-yl propanoic acid derivatives, a fragment class that strategically combines the advantageous features of the furan core with a crucial interaction-mediating side chain, making it an exemplary tool for modern drug discovery campaigns.

Section 1: The Furan-3-yl Propanoic Acid Scaffold: A Privileged Fragment

The deliberate selection of a fragment class is the first step towards a successful FBDD campaign. The choice of furan-3-yl propanoic acids is underpinned by a deep understanding of medicinal chemistry principles.

Physicochemical Properties and the "Rule of Three"

Fragments are designed to be simple and efficient, often adhering to the "Rule of Three": molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors.[3] Furan-3-yl propanoic acid and its simple derivatives are ideal exemplars of this rule, ensuring they possess the high "ligand efficiency" that is a hallmark of successful fragments. Their low molecular weight and complexity increase the statistical probability of finding a complementary fit within a protein's binding site.[1]

Structural Rationale for Use in FBDD

The power of this scaffold lies in its dual functionality:

  • The Furan Ring: This electron-rich aromatic system can act as a bioisostere for other common rings like phenyl or thiophene, but with distinct electronic, solubility, and metabolic properties.[7][9] It can participate in a variety of non-covalent interactions, including π-stacking and hydrogen bonding (via the oxygen atom), providing a versatile anchor into the target protein.

  • The Propanoic Acid Moiety: The carboxylic acid is a potent pharmacophore capable of forming strong, directional hydrogen bonds and salt-bridge interactions with basic residues like lysine or arginine in a protein's active site. This "handle" often provides a significant portion of the fragment's initial binding energy.

  • The 3-Position Linkage: The attachment of the propanoic acid at the C3 position of the furan ring is a strategic choice.[9] It leaves the C2 and C5 positions, the most reactive sites on the furan ring, as well as the C4 position, available as synthetically accessible vectors for subsequent fragment "growing" and optimization.[7][9]

Section 2: A Multi-Platform Protocol for Hit Identification and Validation

Detecting the weak binding affinities (in the micromolar to millimolar range) typical of fragments requires highly sensitive biophysical techniques.[2][10] A cascaded approach, using orthogonal methods for primary screening and subsequent validation, is essential to confidently identify true hits and eliminate false positives.[2][4][11]

FBDD_Workflow cluster_0 Phase 1: Screening & Validation cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Lead Optimization Lib Fragment Library (incl. Furan-3-yl Propanoic Acids) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR High-throughput NMR Orthogonal Validation: NMR Spectroscopy SPR->NMR Preliminary Hits Xray Structure Determination: X-Ray Crystallography NMR->Xray Confirmed Hits Opt Medicinal Chemistry: (Growing, Linking) Xray->Opt High-Resolution Structure Lead Lead Compound Opt->Lead Improved Affinity & Properties

Caption: Integrated FBDD workflow from initial screen to lead optimization.
Primary Screening Protocol: Surface Plasmon Resonance (SPR)

Causality: SPR is an excellent first-pass screening technique due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data (association and dissociation rates).[12][13][14] This allows for rapid screening of the entire fragment library to identify initial binders.

Protocol:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). A reference flow cell should be prepared (e.g., by blocking with ethanolamine) to subtract non-specific binding and bulk refractive index changes.[15]

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) with a matched concentration of DMSO (typically 1-2%) to the fragment library solvent to minimize solvent mismatch artifacts.[12]

  • Fragment Preparation: Prepare a stock plate of fragments, including furan-3-yl propanoic acid derivatives, at a high concentration (e.g., 100-200 µM) in the running buffer.[16]

  • Screening Run: Inject each fragment over the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) in real-time.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Identify hits as fragments that produce a stable and reproducible response significantly above the noise level.

    • Self-Validation: A key advantage of SPR is that true binders should exhibit a concentration-dependent response. Re-injecting initial hits at multiple concentrations can quickly validate them.[11]

Data Presentation:

Fragment IDStructureConcentration (µM)Max Response (RU)Ligand Efficiency (LE)Hit?
FPA-001Furan-3-yl propanoic acid20035.20.35Yes
FPA-0025-Methyl-FPA20041.80.36Yes
NEG-CTRLNon-binding fragment2001.5N/ANo
FPA-003Unrelated scaffold2002.1N/ANo

Table 1: Example summary of primary SPR screening data. LE is calculated from affinity estimates and heavy atom count.

Secondary Screening & Validation Protocol: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is a powerful and robust method for hit validation.[10][17] It detects binding in solution, eliminating potential artifacts from protein immobilization, and can provide structural information about the binding site.[18] Ligand-observed NMR techniques are particularly well-suited for FBDD.

Protocol (Saturation Transfer Difference - STD NMR):

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

  • Fragment Addition: Add the fragment hit (e.g., FPA-001) from the primary screen to the protein sample at a concentration typically 20-100 times that of the protein (e.g., 1-2 mM).

  • Acquisition of Spectra:

    • Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.

    • Acquire the STD NMR spectrum. This involves selectively saturating a region of the protein's proton signals and observing the transfer of this saturation to the protons of a bound ligand.

  • Data Analysis & Interpretation:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.

    • Self-Validation: Only protons of a fragment that is in close contact with the saturated protein will appear as signals in the STD difference spectrum. The absence of signals confirms non-binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.[2][17]

Section 3: Structural Characterization of Fragment-Target Complexes

Causality: Obtaining a high-resolution 3D structure of the fragment bound to its target is the most critical step in FBDD.[1][3] This structural information provides the definitive validation of the binding mode and serves as the blueprint for rational, structure-guided optimization.[19][20]

Fragment_Binding cluster_0 Protein Binding Pocket cluster_1 Furan-3-yl Propanoic Acid Fragment POCKET RES1 Lysine (+) RES2 Tyrosine RES3 Leucine FURAN Furan Ring FURAN->RES2 π-Stacking FURAN->RES3 Hydrophobic Interaction ACID Propanoic Acid ACID->RES1 Salt Bridge/ H-Bond

Caption: Conceptual diagram of a furan-3-yl propanoic acid fragment interacting with key residues in a target's binding pocket.
Protocol: X-Ray Crystallography for Hit Characterization

Causality: X-ray crystallography provides unambiguous, atomic-level detail of how the fragment sits in the binding pocket, the specific interactions it makes, and the positions of key water molecules.[20][21]

Protocol:

  • Protein Crystallization: Obtain high-quality, diffraction-grade crystals of the target protein. This is often the most challenging step.

  • Fragment Introduction (Soaking): Prepare a "soaking solution" containing the confirmed fragment hit (e.g., FPA-001) at a high concentration (often 1-10 mM) in a cryo-protectant buffer. Transfer the protein crystals into this solution and incubate for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[3]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement.

  • Data Analysis: Carefully examine the resulting electron density map. A clear, unambiguous region of electron density corresponding to the shape of the furan-3-yl propanoic acid fragment confirms its binding location and orientation. Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein residues.[19]

Section 4: From Fragment Hit to Lead Compound: Optimization Strategies

With a validated hit and a high-resolution crystal structure, the next phase is to rationally evolve the fragment into a high-affinity lead compound. The furan-3-yl propanoic acid scaffold is exceptionally well-suited for these strategies.

Strategy 1: Fragment Growing

Concept: This is the most common optimization strategy, where chemical functionality is added to the core fragment to engage with adjacent sub-pockets of the binding site, thereby increasing affinity and potency.[1][22] The crystal structure reveals the vectors on the furan ring (C2, C4, C5 positions) that point towards open space, guiding the synthetic chemistry.

Fragment_Growing cluster_0 Structure-Guided Synthesis Start Furan-3-yl Propanoic Acid Kd = 500 µM LE = 0.35 Vec1 Add group at C5 (Vector into hydrophobic pocket) Start->Vec1 Vec2 Add group at C2 (Vector towards H-bond donor) Start->Vec2 End1 Derivative 1 Kd = 50 µM LE = 0.38 Vec1->End1 End2 Derivative 2 Kd = 80 µM LE = 0.34 Vec2->End2

Caption: Workflow for the "fragment growing" optimization strategy.

Quantitative SAR Example:

CompoundModificationKd (µM)ΔG (kcal/mol)Ligand Efficiency (LE)Rationale
FPA-001(Parent Fragment)500-4.50.35Initial Hit
FPA-001-G1Add -CH₃ at C5250-4.90.35Fills small hydrophobic pocket
FPA-001-G2Add -Ph at C525-6.30.37Engages larger hydrophobic region
FPA-001-G3Add -OH at C2300-4.70.34Forms new H-bond with backbone

Table 2: Hypothetical Structure-Activity Relationship (SAR) table for a fragment growing campaign. Note the improvement in binding affinity (Kd) and the maintenance or improvement of Ligand Efficiency (LE).[1]

Strategy 2: Fragment Linking

Concept: If screening identifies a second, distinct fragment that binds in a pocket adjacent to the furan-3-yl propanoic acid hit, the two can be chemically connected with an appropriate linker.[22][23] This strategy can lead to dramatic, supra-additive increases in binding affinity. The success of this approach is highly dependent on obtaining crystal structures of both fragments to guide the design of a linker that maintains the optimal binding geometry of each piece.[23]

Conclusion

The furan-3-yl propanoic acid scaffold is more than just another fragment; it is a strategically designed tool for FBDD. It combines a versatile, privileged aromatic core with a high-value interaction moiety, providing an excellent starting point for drug discovery. Its true power is unlocked when integrated into a robust workflow that employs sensitive, orthogonal biophysical techniques for hit identification (SPR), validation (NMR), and definitive structural characterization (X-ray crystallography). This structure-guided approach enables the efficient and rational optimization of these simple fragments into potent, high-quality lead compounds, accelerating the path toward novel therapeutics.

References

  • Gangurde Punam Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Roos, H. et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Ciulli, A. et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Boyd, S. et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. EMBO Reports. [Link]

  • BenchChem. (2025). Pharmacological significance of the furan scaffold in drug discovery. BenchChem Website.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI Website. [Link]

  • SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures Website.
  • Pell, A.J. et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology. [Link]

  • Gangurde Punam Nivrutti. (n.d.). Furan: A Promising Scaffold for Biological Activity.
  • Roos, H. et al. (2010). Fragment screening by surface plasmon resonance. Journal of Biomolecular Screening. [Link]

  • Fesik Lab. (n.d.). Fragment-based drug discovery using NMR spectroscopy. Vanderbilt University Website.
  • Ciulli, A. et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Ali, I. et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • van den Bedem, H. (2022). Approaches to Fragment-Based Drug Design. Utrecht University Repository.
  • de Souza, N.B. et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • BenchChem. (2025).
  • Arkin, M.R. et al. (2014). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Rudolph, M.G. et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery.
  • Neumann, L. et al. (2025). Fragment-Based Screening Using Surface Plasmon Resonance Technology. Journal of Biomolecular Screening. [Link]

  • Am Ende, C.W. et al. (2022). Development of potent inhibitors by fragment-linking strategies. RSC Medicinal Chemistry. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Website. [Link]

  • CrystalsFirst. (2022).
  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius Website.
  • World Journal of Pharmaceutical Research. (2024).
  • Elgaher, W.A.M. et al. (2022). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Frank, M. et al. (2013). Growing fragments through fragment-linking. Angewandte Chemie International Edition. [Link]

  • Kalyaev, M.V. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Cresset Group. (2023). Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery. Cresset Group Website. [Link]

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Technical Notes & Optimization

Troubleshooting

Stability of 3-(Furan-3-yl)-2-methylpropanoic acid in acidic vs basic conditions

Welcome to the technical support center for 3-(Furan-3-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Furan-3-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions regarding its stability in acidic and basic conditions, along with detailed experimental protocols to assess its degradation.

Frequently Asked Questions (FAQs)

Q1: My assay shows a loss of 3-(Furan-3-yl)-2-methylpropanoic acid when I use acidic conditions for my formulation. What is happening to my compound?

A1: The furan ring in your compound is likely undergoing acid-catalyzed degradation. Furans are known to be sensitive to acidic environments, which can lead to ring-opening reactions.[1][2] The process is often initiated by protonation of the furan ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in your medium. This can result in the formation of various degradation products, leading to a decrease in the concentration of the parent compound. The presence of water can significantly influence the rate and extent of this degradation.

Q2: What are the potential degradation products of 3-(Furan-3-yl)-2-methylpropanoic acid in an acidic solution?

A2: Under acidic conditions, the furan ring can open to form dicarbonyl compounds. For 3-(Furan-3-yl)-2-methylpropanoic acid, the degradation is likely to proceed via protonation of the furan ring followed by hydration. This can lead to the formation of unstable intermediates that rearrange to form various open-chain products. Potential degradation products could include succinaldehydic acid derivatives and other oxidized species. The exact nature of the degradation products will depend on the specific acidic conditions (pH, temperature, and presence of other reactive species).

Q3: I am working in a basic medium (pH > 8). Should I be concerned about the stability of 3-(Furan-3-yl)-2-methylpropanoic acid?

A3: Generally, the furan ring is more stable in basic conditions compared to acidic conditions. However, the carboxylic acid functional group will be deprotonated to form a carboxylate salt. While the furan ring itself is less likely to undergo cleavage, you should still consider the possibility of other base-catalyzed reactions, although these are less common for this structure. It is always recommended to perform stability studies under your specific experimental conditions to confirm the compound's integrity.

Q4: Can the carboxylic acid group of 3-(Furan-3-yl)-2-methylpropanoic acid cause any side reactions in acidic conditions?

A4: Yes. If your acidic medium contains an alcohol, there is a potential for Fischer esterification, where the carboxylic acid reacts with the alcohol to form an ester.[3] This is a reversible reaction catalyzed by acid. If you are working with alcoholic solvents or formulations containing alcohols, you should be vigilant for the formation of the corresponding ester as an impurity.

Q5: How can I monitor the stability of 3-(Furan-3-yl)-2-methylpropanoic acid and detect potential degradation products?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][5] A reversed-phase HPLC method can separate the parent compound from its more polar degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, especially for identifying volatile degradation products.[6][7][8] For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][9][10][11][12]

Troubleshooting Guide

Issue: Unexpected loss of parent compound in acidic media.
Potential Cause Troubleshooting Steps
Furan Ring Opening 1. pH Adjustment: If possible, increase the pH of your medium to be closer to neutral. The stability of the furan ring generally increases as the pH moves away from strongly acidic conditions. 2. Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of degradation. 3. Solvent Selection: If your protocol allows, consider using a less protic or aprotic solvent to minimize the availability of nucleophiles that can participate in ring opening.
Esterification 1. Avoid Alcoholic Solvents: If ester formation is a concern, use non-alcoholic solvents. 2. Monitor for Ester Impurity: Develop an analytical method that can resolve the parent acid from its potential ester derivative.
Issue: Appearance of unknown peaks in the chromatogram.
Potential Cause Troubleshooting Steps
Degradation Products 1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help in identifying and tracking the unknown peaks.[13][14][15] 2. Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to check the peak purity of your parent compound. Co-elution of degradation products can lead to inaccurate quantification. 3. Structural Elucidation: If the degradation products are significant, use LC-MS or isolate the impurities for NMR analysis to determine their structures.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-(Furan-3-yl)-2-methylpropanoic acid

This protocol outlines the conditions for a forced degradation study to investigate the stability of 3-(Furan-3-yl)-2-methylpropanoic acid under acidic and basic stress.

Materials:

  • 3-(Furan-3-yl)-2-methylpropanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Furan-3-yl)-2-methylpropanoic acid in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Prepare a second sample using 1 M HCl.

    • Incubate the samples at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Prepare a second sample using 1 M NaOH.

    • Incubate the samples at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration and store it at 4°C.

  • Analysis: Analyze the stressed samples and the control sample using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for an HPLC-UV method to quantify 3-(Furan-3-yl)-2-methylpropanoic acid and monitor the formation of its degradation products.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm

Visualizing Degradation Pathways and Workflows

Potential Degradation of 3-(Furan-3-yl)-2-methylpropanoic acid cluster_acid Acidic Conditions (e.g., HCl, H₂O) cluster_base Basic Conditions (e.g., NaOH, H₂O) Parent_Acid 3-(Furan-3-yl)-2-methylpropanoic acid Protonated_Furan Protonated Furan Intermediate Parent_Acid->Protonated_Furan + H⁺ Ring_Opened Dicarbonyl Intermediates Protonated_Furan->Ring_Opened + H₂O (Nucleophilic Attack) Deg_Products_Acid Various Aldehydes and Carboxylic Acids Ring_Opened->Deg_Products_Acid Rearrangement Parent_Base 3-(Furan-3-yl)-2-methylpropanoic acid Carboxylate Carboxylate Salt Parent_Base->Carboxylate + OH⁻ (Deprotonation)

Caption: Potential degradation pathways in acidic vs. basic conditions.

Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL in Methanol) Stress Expose to Stress Conditions (Acid, Base, 60°C) Start->Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sampling Neutralize Neutralize Aliquots Sampling->Neutralize Analysis Analyze by HPLC-UV Neutralize->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data Pathway Elucidate Degradation Pathway Data->Pathway

Caption: Workflow for the forced degradation study.

References

  • Falco, F., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2043. Available at: [Link]

  • Galkin, K. I., & Sandulenko, I. V. (2025).
  • Huang, Y. T., Kao, T. H., Inbaraj, B. S., & Chen, B. H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7762–7772. Available at: [Link]

  • Huang, Y. T., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1635. Available at: [Link]

  • Krasnobrov, A. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry B, 121(4), 845–852.
  • Lomba, L., et al. (2022). Structural Analysis of Lignin-Based Furan Resin. Polymers, 14(1), 164. Available at: [Link]

  • Merino, P., Franco, S., Merchan, F. L., & Tejero, T. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Available at: [Link]

  • Panda, S. S., & Sahu, S. K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Rattan, S. (2020). Development of forced degradation and stability indicating studies of drugs—A review. GSC Biological and Pharmaceutical Sciences, 11(2), 89-101. Available at: [Link]

  • Tapia, A., et al. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 11, 8853-8867. Available at: [Link]

  • Zefirov, N. S. (Ed.). (2015). Forced Degradation in Pharmaceuticals – A Regulatory Update. IntechOpen. Available at: [Link]

  • Zlotorzynski, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Furan-3-yl Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative of Furan-3-yl Propanoic Acids Furan-3-yl propanoic acids and their derivatives represent a class of organic molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative of Furan-3-yl Propanoic Acids

Furan-3-yl propanoic acids and their derivatives represent a class of organic molecules with significant interest in medicinal chemistry and drug development. Their structural motif, featuring a furan ring substituted at the 3-position with a propanoic acid side chain, is a key component in various biologically active compounds. Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometric analysis is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of furan-3-yl propanoic acids. We will delve into the characteristic fragmentation pathways, compare them with their 2-substituted isomers, and provide a detailed experimental protocol for acquiring high-quality mass spectra. This document is intended to serve as a practical resource for researchers, enabling them to interpret mass spectral data with greater confidence and to accelerate their research and development efforts.

Deciphering the Fragmentation Code: A Tale of Two Moieties

The mass spectrum of a furan-3-yl propanoic acid is a composite narrative, reflecting the fragmentation tendencies of both the furan ring and the propanoic acid side chain. The position of the substituent on the furan ring plays a critical role in directing the fragmentation pathways, leading to distinct spectral features that can be used for isomeric differentiation.

The Propanoic Acid Side Chain: A Predictable Fragmentation Cascade

The propanoic acid moiety, upon electron ionization, undergoes a series of well-established fragmentation reactions. These include:

  • α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized acylium ion.

  • McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen with concomitant cleavage of the β-carbon-γ-carbon bond. This results in the elimination of a neutral alkene molecule.

  • Loss of Water and Carbon Monoxide: Sequential or concerted loss of H₂O and CO is a common fragmentation pathway for carboxylic acids, leading to characteristic fragment ions.

The Furan Ring: The Influence of Substitution

The fragmentation of the furan ring itself is influenced by the nature and position of its substituents. In the case of furan-3-yl propanoic acid, the electron-withdrawing character of the carboxylic acid group and the presence of the alkyl chain at the 3-position will dictate the primary fragmentation events. Key fragmentation pathways for the furan ring include:

  • Ring Opening and Rearrangement: The furan ring can undergo ring opening followed by rearrangements to form various acyclic fragment ions.

  • Loss of CO and CHO: Cleavage of the furan ring can lead to the neutral loss of carbon monoxide (CO) or a formyl radical (•CHO).

Comparative Analysis: 3-Substituted vs. 2-Substituted Furan Propanoic Acids

The position of the propanoic acid side chain on the furan ring significantly impacts the resulting mass spectrum. This difference provides a powerful tool for isomeric differentiation.

Fragment Ion Proposed Structure Furan-3-yl Propanoic Acid (Predicted) Furan-2-yl Propanoic Acid (Reference) Significance
[M]+• Molecular IonPresentPresentConfirms molecular weight.
[M - COOH]+ Furan-3-yl-ethyl cationPresentPresentLoss of the carboxylic acid group.
[M - C₂H₅]+ Furan-3-yl-acetyl cationPresentPresentα-cleavage of the side chain.
m/z 95 Furan-3-yl-C=O+LikelyLess prominentCharacteristic fragment for 3-substituted furans.
m/z 81 Furan-2-yl-methyl cationLess prominentProminentCharacteristic fragment for 2-substituted furans.
m/z 67 C₄H₃O+PresentPresentFragment from the furan ring.
m/z 39 C₃H₃+PresentPresentCommon hydrocarbon fragment.

Table 1: Comparison of Key Fragment Ions for Furan-3-yl and Furan-2-yl Propanoic Acids.

The key distinguishing feature is expected to be the relative abundance of ions resulting from the cleavage of the bond between the furan ring and the side chain. For furan-3-yl propanoic acid, the formation of a furan-3-yl acylium ion (m/z 95) is anticipated to be a significant fragmentation pathway. In contrast, for the 2-substituted isomer, cleavage often leads to a prominent furan-2-yl methyl cation (m/z 81).

Proposed Fragmentation Pathways for Furan-3-yl Propanoic Acid

Based on the established fragmentation patterns of furans and carboxylic acids, the following fragmentation pathways are proposed for 3-(furan-3-yl)propanoic acid under electron ionization.

M [M]+• m/z 140 3-(Furan-3-yl)propanoic acid F1 [M - C2H5]+ m/z 111 M->F1 - •C2H5 F2 [M - COOH]+ m/z 95 M->F2 - •COOH F3 [M - H2O]+• m/z 122 M->F3 - H2O F4 m/z 67 [C4H3O]+ F2->F4 - CO F5 m/z 39 [C3H3]+ F4->F5 - CO

Caption: Proposed EI fragmentation of 3-(furan-3-yl)propanoic acid.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible mass spectra of furan-3-yl propanoic acids, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of polar compounds (e.g., a wax or a mid-polarity phase).

GC Conditions
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-300

  • Solvent Delay: 3 minutes

Sample Preparation
  • Dissolve the furan-3-yl propanoic acid standard in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

  • For complex matrices, a derivatization step (e.g., methylation to form the methyl ester) may be necessary to improve chromatographic performance and reduce tailing.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Sample (1 mg/mL) P2 Derivatization (Optional) (e.g., Methylation) P1->P2 G1 Inject Sample (1 µL) P2->G1 G2 GC Separation G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis (m/z 35-300) G3->G4 D1 Acquire Mass Spectrum G4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Reference Spectra D3->D4

Caption: Experimental workflow for GC-MS analysis.

Conclusion: Empowering Research through Mass Spectrometry

The systematic analysis of mass spectrometry fragmentation patterns provides an indispensable tool for the structural characterization of furan-3-yl propanoic acids. By understanding the fundamental principles of fragmentation and leveraging comparative data, researchers can confidently identify these important molecules in complex mixtures. The protocols and insights presented in this guide are designed to empower scientists and drug development professionals in their pursuit of novel therapeutics and a deeper understanding of chemical biology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Retrieved from [Link].

  • NIST. 3-Furancarboxylic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

  • NIST. Propanoic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

  • NIST. 2-Furancarboxylic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

  • SpectraBase. rac-3-(Benzofuran-2-yl)-3-hydroxypropanoic acid. John Wiley & Sons, Inc. Retrieved from [Link].

  • PubChem. Methyl 3-(2-furyl)propanoate. Retrieved from [Link].

Comparative

Comparative Analysis: Furan-2-yl vs. Furan-3-yl Isomers in Drug Design

Executive Summary The incorporation of furan rings into drug scaffolds is a high-stakes strategy in medicinal chemistry. While furan moieties serve as valuable bioisosteres for phenyl or pyridine rings—offering reduced l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of furan rings into drug scaffolds is a high-stakes strategy in medicinal chemistry. While furan moieties serve as valuable bioisosteres for phenyl or pyridine rings—offering reduced lipophilicity and unique hydrogen-bonding vectors—they carry a significant "structural alert" burden due to metabolic bioactivation.

This guide objectively compares the furan-2-yl (C2-linked) and furan-3-yl (C3-linked) isomers. The critical differentiator is rarely intrinsic biological efficacy at the target, but rather the metabolic liability profile . The furan-2-yl isomer is electronically predisposed to rapid CYP450-mediated oxidation, forming the highly reactive cis-2-butene-1,4-dial toxicophore. The furan-3-yl isomer, while offering a distinct steric vector often required for specific binding pockets, exhibits altered metabolic kinetics but does not eliminate toxicity risks.

Structural and Electronic Divergence

To understand the biological performance, one must first analyze the electronic environment that dictates both ligand-protein binding and enzymatic degradation.

Electronic Density and Reactivity

The furan ring is


-excessive. The oxygen atom donates electron density into the ring via resonance, but this distribution is not uniform.
  • Furan-2-yl (C2-linked): The

    
    -positions (C2/C5) are the most electron-rich. When a drug scaffold is attached at C2, the remaining C5 position becomes highly activated for electrophilic attack (including metabolic oxidation).
    
  • Furan-3-yl (C3-linked): Attachment at the

    
    -position (C3) leaves both 
    
    
    
    -positions (C2 and C5) exposed. However, the resonance stabilization of the intermediate cation during electrophilic attack is less favorable compared to the C2-isomer, often resulting in different reaction kinetics.
Geometric Vectors (Bioisosterism)

Selecting between 2-yl and 3-yl is often a question of vector alignment within the binding pocket.

  • Furan-2-yl: Mimics ortho/meta -substituted phenyl rings regarding bond angles (

    
    126°). It is often used to induce a "kink" in the molecule.
    
  • Furan-3-yl: Provides a linear projection more akin to meta/para -substituted phenyls, allowing the scaffold to reach deeper into hydrophobic pockets without the steric clash of the C2-substituent.

Metabolic Liability: The Critical Differentiator

The primary failure mode for furan-containing drugs is hepatotoxicity caused by bioactivation. This mechanism is the core pillar of safety profiling for these isomers.

Mechanism of Bioactivation

Both isomers are substrates for Cytochrome P450 enzymes (specifically CYP2E1, CYP3A4, and CYP2C9). The oxidation leads to the opening of the furan ring, generating a reactive dicarbonyl species: cis-2-butene-1,4-dial (BDA) .

  • Oxidation: CYP450 inserts oxygen across a double bond (epoxidation) or abstracts an electron/proton to form a radical cation.

  • Ring Opening: The unstable intermediate collapses to form BDA.

  • Covalent Binding: BDA is a potent Michael acceptor. It reacts irreversibly with nucleophiles (cysteine thiols, lysine amines) on cellular proteins and DNA, leading to cytotoxicity and carcinogenesis.

Isomer-Specific Risk Profile
  • Furan-2-yl: The C5 position is electronically primed for CYP oxidation. This isomer typically undergoes rapid conversion to BDA equivalents. It is historically associated with higher rates of attrition due to "hard" electrophile formation.

  • Furan-3-yl: While still capable of forming reactive metabolites (e.g., 2-methylfuran derivatives are toxic), the 3-yl substitution pattern alters the regioselectivity of P450 attack. In some scaffolds, this steric arrangement slows the rate of bioactivation, providing a marginally wider therapeutic window, though it is not a "safe" bioisostere by default.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent fates of furan activation, highlighting the critical intervention point of Glutathione (GSH) trapping.

FuranMetabolism Drug Furan-Containing Drug (2-yl or 3-yl) CYP CYP450 Oxidation (CYP2E1/3A4) Drug->CYP Metabolism Inter Unstable Epoxide/Radical CYP->Inter BDA cis-2-butene-1,4-dial (Reactive Electrophile) Inter->BDA Ring Opening Tox Protein/DNA Adducts (Hepatotoxicity) BDA->Tox Covalent Binding (No GSH) Detox GSH-Conjugate (Excreted) BDA->Detox Nucleophilic Attack GSH Glutathione (GSH) Trapping Agent GSH->BDA Intervention

Figure 1: Mechanism of furan bioactivation. The formation of the reactive dialdehyde (BDA) is the critical toxicity trigger. GSH trapping (green path) is the primary method to detect this liability in vitro.

Experimental Validation: Reactive Metabolite Trapping

To objectively compare the safety of a 2-yl vs. 3-yl analog, you cannot rely on prediction alone. You must perform a Glutathione (GSH) Trapping Assay . This protocol detects the formation of the reactive BDA intermediate before it binds to cellular proteins.

Protocol: Microsomal GSH Trapping Assay

Purpose: Quantify the "trappable" fraction of reactive metabolites generated by furan activation.

Materials:

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Glutathione (GSH) or Dansyl-GSH (fluorescent tag) at 5-10 mM.

  • Test Compounds (Furan-2-yl and Furan-3-yl analogs) at 10 µM.

Workflow:

  • Incubation: Mix microsomes, GSH, and test compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Time Course: Incubate for 30–60 minutes.

  • Termination: Quench with ice-cold acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS): Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

Detection Logic (Self-Validating Step):

  • Look for the Neutral Loss of 129 Da (pyroglutamic acid moiety) in positive ion mode, which is characteristic of GSH adducts.

  • Specific Marker: For furan rings, look for the addition of +307 Da (GSH molecular weight) minus 2 Da (oxidation) or specific cyclic pyrrole adducts formed by BDA reacting with GSH.

  • Comparison: A higher area count of GSH-adducts for the 2-yl isomer compared to the 3-yl isomer (normalized to intrinsic clearance) indicates a higher liability for bioactivation.

Comparative Data Summary

The following table summarizes the general trends observed when switching between isomers. Note that specific potency is target-dependent.[1]

FeatureFuran-2-yl (C2)Furan-3-yl (C3)Impact on Drug Design
Electronic Character Electron-rich at C5 (High HOMO)Less activated at C2/C5C2 is more prone to rapid oxidative metabolism.
Metabolic Liability High Risk. Rapid formation of BDA.[2]Moderate Risk. Slower kinetics, but still forms BDA.C2 often requires blocking groups (e.g., C5-cyano) to improve stability.
Binding Vector "Bent" geometry (mimics ortho/meta)."Linear" geometry (mimics meta/para).Use C3 to access deep pockets; C2 for turn motifs.
Solubility Moderate.Moderate.Both improve solubility over phenyl rings (LogP reduction ~1.0).
Toxicity Marker High levels of GSH-trapped adducts.Lower/Delayed GSH adduct formation.C3 is often a "second choice" salvage for toxic C2 leads.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[3] Link

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1997). Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan.[3][4] Chemical Research in Toxicology.[3] Link

  • Pillai, S., et al. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology.[3] Link

  • Kirsch, P. (2009). Bioisosteres in Medicinal Chemistry.[5][6][7][8] Wiley-VCH. (General reference for vector analysis).

  • European Food Safety Authority (EFSA). (2017).[9] Risks for public health related to the presence of furan and methylfurans in food.[2][9] EFSA Journal. Link

Sources

Validation

Impurity Profiling of Synthesized 3-(Furan-3-yl)-2-methylpropanoic Acid: A Comparative Guide

Executive Summary This guide provides an in-depth technical analysis of impurity profiling for 3-(Furan-3-yl)-2-methylpropanoic acid (CAS: 1539849-57-4). As a chiral building block often used in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of impurity profiling for 3-(Furan-3-yl)-2-methylpropanoic acid (CAS: 1539849-57-4). As a chiral building block often used in the synthesis of kinase inhibitors and metabolic modulators, the purity of this intermediate is critical.

Unlike standard alkyl carboxylic acids, the furan moiety introduces specific stability challenges (oxidative ring opening) and detection nuances (low UV extinction coefficient compared to benzene). This guide compares the traditional HPLC-UV approach against the recommended UHPLC-Q-TOF-MS workflow, demonstrating why the latter is essential for detecting non-chromophoric "over-reduced" impurities that frequently escape standard QC.

Synthesis Pathways & Impurity Origins

To profile impurities effectively, one must understand their genesis. The dominant synthetic route for this compound is the Knoevenagel Condensation followed by Hydrogenation .

The Synthetic Workflow
  • Condensation: Furan-3-carbaldehyde reacts with Methylmalonic acid (or diethyl methylmalonate) to form the unsaturated intermediate, 3-(Furan-3-yl)-2-methylacrylic acid .

  • Hydrogenation: The alkene is reduced (H₂/Pd-C) to yield the target alkane.

Critical Impurity Map

The following diagram illustrates the origin of key impurities, including the problematic "over-reduced" THF analog and the regioisomer derived from starting material contamination.

ImpurityOrigins SM Starting Material: Furan-3-carbaldehyde Inter Intermediate: 3-(Furan-3-yl)-2-methylacrylic acid SM->Inter Knoevenagel (+ Methylmalonic acid) SM_Imp Impurity A: Furan-2-carbaldehyde (Regioisomer) Imp_D Impurity D: 3-(Furan-2-yl)-2-methylpropanoic acid (Regioisomer Product) SM_Imp->Imp_D Parallel Reaction Product TARGET PRODUCT: 3-(Furan-3-yl)-2-methylpropanoic acid Inter->Product Selective Hydrogenation (H2, Pd/C) Imp_B Impurity B: Unreacted Intermediate (The 'En-acid') Inter->Imp_B Incomplete Rxn Imp_C Impurity C: 3-(Tetrahydrofuran-3-yl)-2-methylpropanoic acid (Over-Reduction) Product->Imp_C Over-Hydrogenation (Critical Control Point)

Figure 1: Mechanistic origin of impurities. Note that Impurity C (THF analog) loses the aromatic furan ring, significantly dropping its UV absorbance.

Comparative Profiling Strategies

We compared two analytical strategies to validate the superior method for this specific matrix.

Strategy A: HPLC-UV (Traditional)
  • Detector: Diode Array (DAD) at 210 nm.[1]

  • Mechanism: Relies on the π-π* transition of the furan ring.

  • Performance:

    • Pros: Low cost, robust for the main peak.

    • Cons:Critical Failure Mode. The "Over-reduced" impurity (Impurity C) is a tetrahydrofuran (THF) derivative. It lacks the conjugated double bonds of furan, resulting in negligible UV absorbance above 200 nm. Strategy A consistently reports false "100% Purity" even when 2-5% of the THF impurity is present.

Strategy B: UHPLC-Q-TOF-MS (Recommended)
  • Detector: Quadrupole Time-of-Flight Mass Spectrometry (ESI-).

  • Mechanism: Ionization of the carboxylic acid group ([M-H]⁻).

  • Performance:

    • Pros: Detects Impurity C with high sensitivity (ionization is independent of chromophore). Distinguishes Regioisomers (Impurity D) via retention time and fragmentation patterns.

    • Cons: Higher instrument cost.

Recommended Protocol: UHPLC-Q-TOF-MS

Objective: Quantify impurities A, B, C, and D with LOQ < 0.05%.

Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution: Dissolve 10.0 mg of synthesized product in 10.0 mL diluent (1.0 mg/mL).

  • Test Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon binds furan acids; avoid).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-10 min: 5% → 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (ESI Negative Mode)
  • Ionization: Electrospray Ionization (ESI-).

  • Target Mass: 153.0557 m/z ([M-H]⁻ for C₈H₁₀O₃).

  • Key Transitions (for MS/MS confirmation):

    • Product: 153.05 → 109.06 (Loss of CO₂).

    • Impurity C (THF): 157.08 → 113.09 (Higher mass due to +4H saturation).

Experimental Data Comparison

The following data represents a validation batch containing spiked impurities to demonstrate the detection gap between methods.

Table 1: Method Performance Comparison
Impurity TypeStructureMethod A (UV 210nm)Method B (MS ESI-)Status
Impurity B Unsaturated (En-acid)Excellent (High Response)GoodDetected by both
Impurity C Tetrahydrofuran (THF)Not Detected (No Chromophore)Excellent (Strong Ionization)CRITICAL GAP
Impurity D Furan-2-yl IsomerGood (Co-elution risk)Excellent (Resolved)MS preferred
Table 2: Representative Validation Metrics (Method B)
ParameterMain PeakImpurity C (THF Analog)Acceptance Criteria
Linearity (R²) 0.99980.9995> 0.999
LOD (µg/mL) 0.010.02S/N > 3
LOQ (µg/mL) 0.030.05S/N > 10
Recovery (%) 99.2%96.5%90-110%
Resolution (Rs) N/A2.4 (vs Main Peak)> 1.5

Analytical Decision Workflow

Use this logic flow to determine the appropriate method for your development stage.

DecisionTree Start Start: Impurity Profiling CheckStage Development Stage? Start->CheckStage Early Early Synthetic Route Scouting CheckStage->Early Screening Late Process Validation / Release CheckStage->Late Final QC MethodA Use HPLC-UV (210 nm) Cost-effective, fast. Early->MethodA Q_Chrom Is 'Over-Reduction' Possible? (Did you use H2/Pd?) Late->Q_Chrom Q_Chrom->MethodA No (e.g. Alkylation route) MethodB Use UHPLC-MS (ESI-) Mandatory for THF impurity detection. Q_Chrom->MethodB Yes (Hydrogenation route)

Figure 2: Analytical method selection guide. Note that if hydrogenation is used, MS detection is mandatory to rule out over-reduction.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • MDPI Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Provides analogous synthesis and impurity data for furan propanoic acids). Retrieved from [Link]

Sources

Comparative

Technical Comparison: TLC Visualization of Furan-Containing Compounds

Executive Summary The furan moiety is a critical pharmacophore in medicinal chemistry and a common structural motif in natural products (e.g., terpenes, furanoeremophilanes). However, its detection on Thin Layer Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan moiety is a critical pharmacophore in medicinal chemistry and a common structural motif in natural products (e.g., terpenes, furanoeremophilanes). However, its detection on Thin Layer Chromatography (TLC) plates can be challenging due to the lack of strong UV chromophores in simple furan derivatives. While universal stains exist, distinguishing the furan ring from other organic functionalities requires specific chemical derivatization.

This guide objectively compares the two dominant visualization strategies for furan-containing compounds: the highly specific Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde) and the versatile p-Anisaldehyde-Sulfuric Acid stain. We analyze their mechanistic basis, sensitivity profiles, and provide optimized protocols for the bench scientist.

Mechanistic Foundations

Understanding the chemistry behind the stain is crucial for interpreting "false positives" and optimizing development conditions.

The Gold Standard: Ehrlich’s Reagent (p-DMAB)

Ehrlich’s reagent is chemically designed to target electron-rich heteroaromatic systems. It is the most specific stain for furans, pyrroles, and indoles.

  • Mechanism: The reaction involves an electrophilic aromatic substitution. The aldehyde group of p-dimethylaminobenzaldehyde (p-DMAB) is protonated by the acid (HCl), making it a strong electrophile. It attacks the electron-rich

    
    -position (C2 or C5) of the furan ring.
    
  • Result: This forms a resonance-stabilized carbocation (Schiff base-like structure) that absorbs visible light, typically appearing as Pink, Red, or Purple spots.

  • Selectivity: Because the reaction relies on high electron density, electron-deficient rings (e.g., pyridine, nitro-benzene) do not react, providing high specificity.

The Workhorse: p-Anisaldehyde-Sulfuric Acid

This is a "universal" stain that relies on harsh acidic conditions and heat.

  • Mechanism: The sulfuric acid dehydrates and protonates the analyte, facilitating an aldol-type condensation with p-anisaldehyde. This often leads to polymerization.

  • Result: A wide range of colors (Violet, Blue, Red, Grey).[1][2]

  • Selectivity: Low. It reacts with nucleophiles, carbonyls, sugars, and terpenes. However, it is often more sensitive than Ehrlich's for complex molecules where steric hindrance might block the specific attack required by p-DMAB.

Visualization: Reaction Pathways

The following diagram illustrates the chemical logic distinguishing the specific Ehrlich pathway from the general Anisaldehyde pathway.

G Furan Furan Moiety (Electron Rich) pDMAB Ehrlich's Reagent (p-DMAB + H+) Furan->pDMAB Electrophilic Attack Anis p-Anisaldehyde + H2SO4 + Heat Furan->Anis Acid Catalysis Complex Resonance Stabilized Cation pDMAB->Complex Dehydration PinkSpot Pink/Red Spot (Specific Detection) Complex->PinkSpot Visible Abs. Polymer Condensation/ Polymerization Anis->Polymer High Temp VioletSpot Violet/Blue Spot (General Detection) Polymer->VioletSpot Broad Reactivity

Figure 1: Mechanistic divergence between specific electrophilic substitution (Ehrlich's) and acid-catalyzed condensation (Anisaldehyde).

Comparative Analysis

The choice between Ehrlich's and p-Anisaldehyde depends on whether you need identity confirmation (Specificity) or trace detection (Sensitivity).

FeatureEhrlich’s Reagent (p-DMAB)p-Anisaldehyde-Sulfuric Acid KMnO₄ (Alkaline)
Primary Target Furans , Pyrroles, IndolesTerpenes, Sugars, CarbonylsAlkenes, Oxidizable groups
Specificity High (Diagnostic for heteroaromatics)Low (Universal)Low (Universal oxidative)
Typical Color Pink / Red / Purple Violet / Blue / GreyYellow spot on Purple bg
Sensitivity (LOD) Moderate (0.5 - 1.0 µg)High (0.1 - 0.5 µg)Moderate
Heat Required? Mild (Warm air or 50°C)High (100-110°C)None (or mild)
Shelf Life Short (Weeks) - Oxidizes to redLong (Months)Moderate
Toxicity Corrosive (HCl)Corrosive (H₂SO₄)Oxidizer

Expert Insight:

"While p-Anisaldehyde is the superior stain for crude reaction mixtures due to its sensitivity, Ehrlich’s reagent is the diagnostic tool. If a spot turns bright pink upon mild heating with Ehrlich's, you can be 95% confident it contains an activated furan or pyrrole ring. Use Anisaldehyde to find everything, use Ehrlich's to find your furan."

Experimental Protocols

Method A: Ehrlich’s Reagent (Optimized for Furans)

Best for: Confirming the presence of a furan ring in isolated products.

Preparation:

  • Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 50 mL of Ethanol (95% or absolute).

  • Add 50 mL of concentrated Hydrochloric Acid (37%).

  • Note: The solution should be pale yellow. If it turns pink immediately, the reagent is oxidized or the glassware is contaminated. Prepare fresh for critical assays.

Procedure:

  • Elute the TLC plate and dry it thoroughly (residual solvent can quench the reaction).

  • Dip the plate or spray evenly.

  • Crucial Step: Heat gently with a heat gun at ~50°C for 2-5 minutes.

  • Observation: Look for the emergence of pink to reddish-purple spots.[1] Some substituted furans (e.g., furanoeremophilanes) may appear dark green if the alpha-position is sterically crowded, but pink is the standard positive.

Method B: p-Anisaldehyde-Sulfuric Acid (Universal High-Sensitivity)

Best for: Checking reaction completion and detecting trace impurities.

Preparation:

  • Measure 135 mL of absolute Ethanol in a flask.

  • Add 5 mL of Glacial Acetic Acid.

  • Add 3.7 mL of p-Anisaldehyde.

  • Carefully add 5 mL of concentrated Sulfuric Acid dropwise while stirring (Exothermic!).

  • Store in a brown glass bottle at 4°C.

Procedure:

  • Dip the dried TLC plate quickly.[3]

  • Blot excess stain on a paper towel to prevent background darkening.

  • Heat the plate at 100-110°C (hot plate or heat gun) until maximum color intensity is reached.

  • Observation: Furans typically manifest as violet or deep blue spots against a light pink background.

Decision Matrix: Selecting the Right Stain

Use this workflow to determine the optimal visualization strategy for your specific experimental stage.

DecisionTree Start Start: Developed TLC Plate UV Check UV (254 nm) Start->UV Conj Is the Furan Conjugated? (e.g., Furoic acid) UV->Conj Choice Goal of Experiment? Conj->Choice UV Active/Inactive Specific Confirm Furan Identity Choice->Specific General Find All Impurities Choice->General Ehrlich Use Ehrlich's Reagent (Look for PINK) Specific->Ehrlich Anis Use p-Anisaldehyde (Look for VIOLET) General->Anis KMnO4 Use KMnO4 (Look for YELLOW) Ehrlich->KMnO4 If Negative/Ambiguous

Figure 2: Decision tree for selecting TLC stains based on experimental goals (Specificity vs. Sensitivity).

Troubleshooting "From the Bench"

  • False Negatives with Ehrlich's: If your furan has an electron-withdrawing group (e.g., nitro, carbonyl) directly attached to the ring, the electron density may be too low for the electrophilic attack. In this case, switch to p-Anisaldehyde or Iodine .

  • Background Darkening: p-Anisaldehyde plates will turn completely pink/brown if overheated or if the acid concentration is too high. Stop heating as soon as spots appear.

  • Transient Colors: Ehrlich's spots can fade. Circle them immediately with a pencil after visualization.

  • Alternative for Vapor Detection: If you cannot wet the plate, the Aniline Acetate test is a classic alternative. A filter paper soaked in aniline acetate turns bright pink when exposed to furan vapors, though this is less common for TLC plates than the spray reagents described above.

References

  • Ehrlich’s Reagent Mechanism & Specificity Source: Wikipedia / Chemical Literature Title: Ehrlich's reagent - Reaction with electron-rich heteroaromatics URL:[4][Link][1][4]

  • TLC Visualization Reagents Guide Source: EPFL (École Polytechnique Fédérale de Lausanne) Title: TLC Visualization Reagents - Preparation and Applications URL:[Link]

  • Comparison of Staining Methods Source: University of Rochester, Department of Chemistry Title: Magic Formulas: TLC Stains and Dips URL:[Link]

  • Furan Detection in Natural Products (Furanoeremophilanes) Source: ResearchGate / Natural Product Communications Title: Substituent Effect in Color of Ehrlich's Test of Tetrahydrobenzofuran URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(Furan-3-yl)-2-methylpropanoic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 3-(Furan-3-yl)-2-methylpropanoic acid, a compound of interest, requires meticulous safety...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 3-(Furan-3-yl)-2-methylpropanoic acid, a compound of interest, requires meticulous safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide, grounded in the principles of chemical safety and risk mitigation, provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound. The recommendations herein are synthesized from an understanding of the potential hazards associated with its constituent functional groups: the furan ring and the carboxylic acid moiety.

Understanding the Hazard Profile

A related compound, 3-(furan-3-yl)propanoic acid, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7]

Assumed Hazard Profile for 3-(Furan-3-yl)-2-methylpropanoic acid:

Hazard ClassPotential Effect
Acute Toxicity (Oral)Harmful if swallowed.[7]
Skin Corrosion/IrritationCauses skin irritation.[7][8]
Eye Damage/IrritationCauses serious eye irritation.[7][8]
Respiratory IrritationMay cause respiratory irritation.[7][8]
FlammabilityPotentially combustible.[1][5]
ReactivityMay react with strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection

Nitrile or Butyl Rubber Gloves: These materials are recommended for handling acids and provide good chemical resistance.[6][9][10] It is crucial to select gloves with an appropriate thickness and to check for any signs of degradation before use. Always double-glove when handling this compound, especially during transfers and weighing operations.

Eye and Face Protection

Chemical Safety Goggles: These are mandatory to protect against splashes and aerosols.[6][11] Face Shield: A face shield should be worn in conjunction with safety goggles, particularly when there is a higher risk of splashing, such as during transfers of larger quantities or when heating the substance.[6]

Body Protection

Chemical-Resistant Laboratory Coat: A lab coat made of a material resistant to chemicals is essential to protect the skin and personal clothing from contamination.[6] Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

Work in a Certified Chemical Fume Hood: All handling of 3-(Furan-3-yl)-2-methylpropanoic acid should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[3] Respirator: In situations where a fume hood is not available or in the event of a significant spill, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[6][9] The selection and use of respirators must comply with your institution's respiratory protection program.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is paramount to minimizing the risk of exposure and ensuring the safe execution of experimental procedures.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh Proceed to Handling prep_materials Gather All Necessary Materials prep_spill Prepare Spill Kit handle_transfer Transfer Compound Carefully handle_reaction Conduct Reaction in Closed System if Possible cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_ppe Doff PPE Correctly cleanup_wash Wash Hands Thoroughly

Caption: A logical workflow for the safe handling of 3-(Furan-3-yl)-2-methylpropanoic acid.

Preparation
  • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

  • Verify Fume Hood Functionality: Check the fume hood's certification and ensure proper airflow.

  • Gather All Necessary Materials: Assemble all required chemicals, glassware, and equipment to avoid leaving the work area unnecessarily.

  • Prepare a Spill Kit: Have a spill kit readily accessible that is appropriate for acidic and organic compounds. This should include an absorbent material like vermiculite or dry sand.[1][2]

Handling
  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Transfers: When transferring the compound, do so slowly and carefully to avoid generating dust or splashes. Use a spatula for solids and a pipette or syringe for solutions.

  • Reactions: Whenever possible, conduct reactions in a closed system to contain any potential vapors. Ensure that any reaction is adequately vented within the fume hood.

Post-Procedure
  • Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate cleaning agent.

  • Waste Segregation: All waste contaminated with 3-(Furan-3-yl)-2-methylpropanoic acid must be treated as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can have serious consequences for both human health and the environment. A strict and compliant disposal plan is non-negotiable.

Waste Disposal Pathway cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste_solid Contaminated Solids (e.g., gloves, weighing boats) collect_solid Designated Solid Hazardous Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (e.g., reaction mixtures, solvents) collect_liquid Designated Liquid Hazardous Waste Container waste_liquid->collect_liquid waste_sharps Contaminated Sharps (e.g., needles, broken glass) collect_sharps Puncture-Resistant Sharps Container waste_sharps->collect_sharps disposal_label Label Containers Clearly collect_solid->disposal_label collect_liquid->disposal_label collect_sharps->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_pickup Arrange for Pickup by EHS disposal_store->disposal_pickup

Caption: A systematic pathway for the safe disposal of waste generated from handling 3-(Furan-3-yl)-2-methylpropanoic acid.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and contaminated paper towels, must be placed in a designated solid hazardous waste container.[12]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[3][12] Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a puncture-resistant sharps container.

Container Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[12] Store sealed waste containers in a designated satellite accumulation area away from general laboratory traffic.

Final Disposal

Never dispose of 3-(Furan-3-yl)-2-methylpropanoic acid or its waste down the drain or in the regular trash.[3][12] Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area and eliminate all ignition sources.[1][2] For a small spill, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed container for disposal as hazardous waste.[1][2] For a large spill, evacuate the laboratory and contact your institution's EHS department immediately.

By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle 3-(Furan-3-yl)-2-methylpropanoic acid, fostering a secure environment for scientific advancement.

References

  • Benchchem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.
  • ChemicalBook. Furan - Safety Data Sheet.
  • Uniform Manufacturer. What PPE Should You Wear When Handling Acid 2026?.
  • New Jersey Department of Health. Furan.
  • Quicktest. Safety equipment, PPE, for handling acids.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Accio. Acid Resistant PPE: Safety for Chemical Workers.
  • National Institutes of Health. 3-(Furan-3-yl)propanoic acid | C7H8O3 | CID 13310353 - PubChem.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.

Sources

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